6-O-Cinnamoylcatalpol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHSWKTXMTFNF-NTLZGZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Trove of 6-O-Cinnamoylcatalpol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and biological activities of 6-O-cinnamoylcatalpol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to facilitate further investigation into the therapeutic potential of these iridoid glycosides.
Natural Sources of this compound and Related Compounds
This compound and its structural analogues are predominantly found in plant species belonging to the Scrophulariaceae, Plantaginaceae, and Buddlejaceae families. Notably, species within the genera Verbascum, Scrophularia, and Buddleja have been identified as rich sources of these compounds. The presence and concentration of these phytochemicals can vary depending on the plant species, the part of the plant used, geographical location, and growing conditions.
Quantitative Data on Cinnamoylcatalpol Derivatives in Various Plant Species
| Plant Species | Family | Compound | Plant Part | Yield/Concentration | Reference |
| Buddleja alternifolia | Scrophulariaceae | This compound | Not Specified | Not Specified | |
| Verbascum cilicicum | Scrophulariaceae | 6-O-α-L-(2″,3″-di-O-trans-p-hydroxycinnamoyl)rhamnopyranosylcatalpol | Not Specified | Not Specified | |
| Verbascum salviifolium | Scrophulariaceae | Verbaspinoside [6-O-(2-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |
| Verbascum salviifolium | Scrophulariaceae | Pulverulentoside I [6-O-(2-O-trans-p-methoxycinnamoyl-3-O-acetyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |
| Verbascum salviifolium | Scrophulariaceae | Buddlejoside A8 [6-O-(4-O-trans-3,4-dimethoxycinnamoyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |
| Verbascum thapsus | Scrophulariaceae | 6-O-(α-L-(2''-O-p-methoxy-cinnamoyl-4''-O-acetyl)-rhamnopyranosyl)-catalpol | Plant | 9.0 ppm (High) | |
| Scrophularia dentata | Scrophulariaceae | Scropolioside B | Not Specified | Not Specified |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of this compound and its derivatives from plant matrices typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.
General Extraction and Fractionation Workflow
Detailed Protocol for Maceration and Solvent Partitioning
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Verbascum species) and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional stirring.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The ethyl acetate fraction is often enriched with iridoid glycosides, including cinnamoylcatalpol derivatives.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the enriched ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the proportion of MeOH).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compounds using preparative HPLC with a C18 column.
-
A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector at a wavelength suitable for the detection of cinnamoyl derivatives (around 310-330 nm).
-
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamoylcatalpol derivatives have been shown to inhibit this pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPKs. Some cinnamoyl catalpol derivatives have been found to modulate the activity of this pathway.
Conclusion
This technical guide highlights the significant presence of this compound and its derivatives in various plant species, particularly within the Scrophulariaceae family. The outlined experimental protocols provide a foundational methodology for the extraction and purification of these compounds. Furthermore, the elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways underscores their potential as anti-inflammatory agents. Further research is warranted to fully explore the therapeutic applications of these natural products.
The Biosynthesis of 6-O-Cinnamoylcatalpol: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Putative Enzymatic Steps, and Methodologies for Investigation
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of pharmacologically active plant secondary metabolites is paramount for their sustainable production and potential bioengineering. 6-O-cinnamoylcatalpol, an iridoid glucoside with notable biological activities, is synthesized in plants through a multi-step enzymatic cascade. This technical guide delineates the proposed biosynthesis of this compound, integrating current transcriptomic and metabolomic evidence, and provides detailed experimental frameworks for its investigation.
The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Catalpol
The biosynthesis of this compound begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (MEP) pathway in plastids.[1] The subsequent formation of the iridoid skeleton and its elaboration to catalpol is a complex process involving a series of oxidation, reduction, cyclization, glycosylation, and hydroxylation reactions. While the complete pathway to catalpol is not yet fully elucidated in any single plant species, comparative transcriptomic and metabolomic studies, particularly in Rehmannia glutinosa, have shed light on the likely enzymatic steps.[2][3][4]
The proposed pathway can be broadly divided into two stages: the formation of the iridoid scaffold (nepetalactol) and the subsequent "tailoring" steps that modify this scaffold to produce catalpol.
Formation of the Iridoid Scaffold
The initial steps leading to the formation of the core iridoid structure, nepetalactol, are relatively well-established in several iridoid-producing plants.[1]
-
Geraniol Synthesis: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .[2][3]
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol-8-hydroxylase (G8H) .
-
Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, yielding 8-oxogeranial. This two-step oxidation is catalyzed by an oxidoreductase, 8-hydroxygeraniol oxidoreductase (8HGO) .[1]
-
Cyclization to Nepetalactol: The linear monoterpene, 8-oxogeranial, is reductively cyclized by iridoid synthase (ISY) to form the iridoid scaffold, nepetalactol.[1] This step is a key branch point in iridoid biosynthesis.
Putative Pathway from Nepetalactol to Catalpol
The conversion of nepetalactol to catalpol involves a series of "tailoring" enzymes that modify the iridoid core. Transcriptome analysis of Rehmannia glutinosa has identified numerous candidate genes for these transformations, suggesting a plausible, though not yet fully confirmed, pathway.[2][3][4]
-
Glycosylation: The hydroxyl group at C1 of an early iridoid intermediate is likely glycosylated by a UDP-glycosyltransferase (UGT) . Glycosylation is a common modification of iridoids, enhancing their stability and solubility.[2]
-
Series of Oxidations and Modifications: A series of enzymatic reactions, including hydroxylations, dehydrations, and decarboxylations, are proposed to convert the initial glycosylated iridoid into catalpol. Candidate enzymes for these steps, identified through transcriptomics, include cytochrome P450 monooxygenases (CYPs) , hydroxylases , dehydratases , decarboxylases , and epoxidases .[2][3] While the exact sequence of these modifications and the specific intermediates are still under investigation, they ultimately lead to the characteristic epoxide ring of catalpol.
The Final Step: Cinnamoylation of Catalpol
The terminal step in the biosynthesis of this compound is the acylation of the hydroxyl group at the C6 position of catalpol with a cinnamoyl group. This reaction is catalyzed by an acyltransferase, which utilizes an activated cinnamoyl donor, most likely cinnamoyl-CoA .
Based on known plant secondary metabolic pathways, the enzyme responsible for this step is hypothesized to be a member of the BAHD acyltransferase family .[5] These enzymes are a large and diverse group of acyl-CoA-dependent acyltransferases involved in the biosynthesis of a wide array of plant natural products, including esters of terpenoids.[6] To date, a specific "cinnamoyl-CoA:catalpol 6-O-acyltransferase" has not been isolated and characterized. Its identification and functional verification remain a key area for future research.
Quantitative Data
Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are largely unavailable in the literature. This is primarily because many of the enzymes, particularly in the later "tailoring" steps and the final acylation, have not yet been purified and characterized. The following table summarizes the types of quantitative data that would be determined for these enzymes.
| Enzyme Class | Substrate(s) | Product(s) | Kinetic Parameters to be Determined |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | Km for GPP, kcat, Vmax |
| Geraniol-8-Hydroxylase (G8H) | Geraniol, NADPH, O2 | 8-Hydroxygeraniol, NADP+, H2O | Km for geraniol and NADPH, kcat, Vmax |
| 8-Hydroxygeraniol Oxidoreductase (8HGO) | 8-Hydroxygeraniol, NAD(P)+ | 8-Oxogeranial, NAD(P)H | Km for 8-hydroxygeraniol and NAD(P)+, kcat, Vmax |
| Iridoid Synthase (ISY) | 8-Oxogeranial, NADPH | Nepetalactol, NADP+ | Km for 8-oxogeranial and NADPH, kcat, Vmax |
| UDP-Glycosyltransferase (UGT) | Iridoid aglycone, UDP-glucose | Iridoid glucoside, UDP | Km for iridoid aglycone and UDP-glucose, kcat, Vmax |
| Cytochrome P450s (CYPs) | Iridoid intermediate, NADPH, O2 | Hydroxylated iridoid, NADP+, H2O | Km for iridoid and NADPH, kcat, Vmax |
| BAHD Acyltransferase (putative) | Catalpol, Cinnamoyl-CoA | This compound, CoA | Km for catalpol and cinnamoyl-CoA, kcat, Vmax |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify putative genes encoding the biosynthetic enzymes for this compound from a plant known to produce this compound (e.g., Rehmannia glutinosa).
Methodology:
-
RNA Extraction and Sequencing:
-
Collect tissue samples from different plant organs (e.g., leaves, roots, stems) and at different developmental stages.
-
Immediately freeze the samples in liquid nitrogen and store at -80 °C.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina NovaSeq).[2]
-
-
De Novo Transcriptome Assembly and Annotation:
-
Process the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Assemble the cleaned reads into transcripts (unigenes) using a de novo assembler such as Trinity or SOAPdenovo-Trans.
-
Annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI non-redundant (Nr), Swiss-Prot, Kyoto Encyclopedia of Genes and Genomes (KEGG)).
-
Assign Gene Ontology (GO) terms to the annotated unigenes.
-
-
Identification of Candidate Genes:
-
Search the annotated transcriptome for unigenes homologous to known iridoid biosynthesis enzymes (GES, G8H, 8HGO, ISY, UGTs, CYPs) and BAHD acyltransferases.
-
Analyze the expression profiles of these candidate genes across different tissues and developmental stages, correlating their expression with the accumulation of this compound.
-
Heterologous Expression and Functional Characterization of a Candidate Acyltransferase
Objective: To express a candidate BAHD acyltransferase gene in a heterologous host and confirm its enzymatic activity.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate acyltransferase gene from cDNA using PCR with gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the transformed cells in appropriate culture medium to a desired optical density.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
-
Protein Purification:
-
Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.
-
Clarify the cell lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Assess the purity and size of the purified protein by SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified recombinant enzyme, catalpol, and cinnamoyl-CoA.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.
-
Extract the product and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound.
-
Enzyme Kinetics Analysis
Objective: To determine the kinetic parameters (Km, kcat, Vmax) of a purified biosynthetic enzyme.
Methodology:
-
Enzyme Assay under Varying Substrate Concentrations:
-
Set up a series of enzyme assays as described in section 4.2, keeping the enzyme concentration constant.
-
Vary the concentration of one substrate (e.g., catalpol) while keeping the other substrate (e.g., cinnamoyl-CoA) at a saturating concentration.
-
Repeat the experiment by varying the concentration of the second substrate while keeping the first at saturation.
-
-
Quantification of Product Formation:
-
Measure the initial reaction velocity (v0) at each substrate concentration by quantifying the amount of product formed over a short time period where the reaction is linear.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Figure 1. Proposed biosynthetic pathway of this compound.
Figure 2. Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a complex pathway that is beginning to be unraveled through modern 'omics' approaches. While the early stages of iridoid biosynthesis are well-understood, the later tailoring steps leading to catalpol and its final cinnamoylation are still areas of active research. The identification and characterization of the enzymes involved, particularly the putative cinnamoyl-CoA:catalpol 6-O-acyltransferase, will be crucial for the metabolic engineering of this and related valuable natural products. The experimental frameworks provided in this guide offer a roadmap for researchers to contribute to the complete elucidation of this fascinating biosynthetic pathway.
References
- 1. Heterologous expression of a serine carboxypeptidase-like acyltransferase and characterization of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 6-O-Cinnamoylcatalpol, an iridoid glycoside. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow and key structural correlations, offering a complete roadmap for the characterization of this and structurally related natural products.
Isolation of this compound
The isolation of this compound from its natural source, typically a plant matrix, is the foundational step for its structural characterization. A general workflow for the isolation of iridoid glycosides is depicted below. This process involves extraction, fractionation, and final purification using various chromatographic techniques. While the precise details may vary depending on the source material, the following protocol outlines a standard approach.
Experimental Protocol: Isolation
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable solvent, commonly methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the target compounds.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is typically performed between water and a series of organic solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides, being polar, are generally concentrated in the aqueous or ethyl acetate fractions.
-
Column Chromatography: The polar fraction is then subjected to column chromatography over a solid support like silica gel or a polymeric resin (e.g., Diaion HP-20). A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a dichloromethane-methanol or ethyl acetate-methanol gradient), is employed to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve high-purity isolation of this compound.
Spectroscopic and Biological Insights into 6-O-Cinnamoylcatalpol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, MS), experimental protocols, and relevant biological signaling pathways associated with 6-O-Cinnamoylcatalpol. This iridoid glycoside, a derivative of catalpol, is of interest for its potential pharmacological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Catalpol Moiety | |||
| 1 | ~5.0 | d | 9.5 |
| 3 | ~6.3 | dd | 6.0, 1.5 |
| 4 | ~5.8 | d | 6.0 |
| 5 | ~2.6 | m | |
| 6 | ~4.9 | t | 8.0 |
| 7 | ~3.8 | d | 8.0 |
| 9 | ~2.5 | m | |
| 10 | ~4.2 | d | 12.0 |
| 10' | ~4.0 | d | 12.0 |
| Glucose Moiety | |||
| 1' | ~4.7 | d | 8.0 |
| 2' | ~3.4 | m | |
| 3' | ~3.5 | m | |
| 4' | ~3.3 | m | |
| 5' | ~3.6 | m | |
| 6'a | ~3.9 | dd | 12.0, 2.0 |
| 6'b | ~3.7 | dd | 12.0, 5.0 |
| Cinnamoyl Moiety | |||
| α | ~6.5 | d | 16.0 |
| β | ~7.7 | d | 16.0 |
| 2''/6'' | ~7.5 | m | |
| 3''/5'' | ~7.4 | m | |
| 4'' | ~7.4 | m |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| Catalpol Moiety | |
| 1 | ~94.0 |
| 3 | ~141.0 |
| 4 | ~103.0 |
| 5 | ~40.0 |
| 6 | ~80.0 |
| 7 | ~60.0 |
| 8 | ~65.0 |
| 9 | ~45.0 |
| 10 | ~62.0 |
| Glucose Moiety | |
| 1' | ~99.0 |
| 2' | ~74.0 |
| 3' | ~77.0 |
| 4' | ~71.0 |
| 5' | ~75.0 |
| 6' | ~63.0 |
| Cinnamoyl Moiety | |
| C=O | ~166.0 |
| α | ~118.0 |
| β | ~145.0 |
| 1'' | ~134.0 |
| 2''/6'' | ~129.0 |
| 3''/5'' | ~129.0 |
| 4'' | ~130.0 |
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For this compound (C₂₄H₂₈O₁₁), the expected exact mass would be [M+H]⁺ ≈ 493.1659 and [M+Na]⁺ ≈ 515.1478.
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS) experiments, iridoid glycosides like this compound typically exhibit characteristic fragmentation patterns. The primary fragmentation event is often the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). Another key fragmentation is the loss of the cinnamoyl group (131 Da). Subsequent fragmentations of the aglycone can also be observed.
Experimental Protocols
The following provides a general methodology for the isolation and characterization of cinnamoyl-catalpol derivatives from plant sources.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., from the Verbascum genus) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and aqueous fractions).
-
Chromatographic Separation: The polar fractions are subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient solvent system (e.g., water-methanol or chloroform-methanol) to isolate fractions containing the target compounds.
-
Final Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in ppm relative to the solvent signal.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns and aid in structural elucidation.
Biological Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound, 6-O-trans-feruloyl catalpol , provides valuable insights. This related compound has been shown to activate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.[1][2] These pathways are of significant interest in drug development for various diseases.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Activation of this pathway by 6-O-trans-feruloyl catalpol suggests a potential role in modulating inflammation.[2]
Caption: Activation of the NF-κB signaling pathway.
Akt Signaling Pathway
The Akt (or Protein Kinase B) pathway is a central signaling pathway in regulating cell survival, proliferation, and metabolism. Its activation by 6-O-trans-feruloyl catalpol points to potential cytoprotective and regenerative effects.[1][2]
Caption: The Akt signaling pathway activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. The modulation of this pathway by 6-O-trans-feruloyl catalpol highlights its potential to influence fundamental cellular functions.[1][2]
Caption: The MAPK/ERK signaling cascade.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of this compound. The compiled NMR and MS data, along with the generalized experimental protocols, offer a valuable resource for the identification and further investigation of this and related iridoid glycosides. The exploration of signaling pathways, based on a closely related compound, suggests promising avenues for future pharmacological research into the therapeutic potential of this compound. Further studies are warranted to isolate and fully characterize this compound and to elucidate its specific mechanisms of action.
References
A Technical Deep Dive into the Biological Activity of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Cinnamoylcatalpol, an iridoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of its established pharmacological effects, focusing on its anti-inflammatory and potential hepatoprotective mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Core Biological Activities
The primary biological activities of this compound and its derivatives revolve around their potent anti-inflammatory properties. These effects are predominantly mediated through the modulation of key signaling pathways implicated in the inflammatory response. Furthermore, related compounds have demonstrated promising activity in promoting liver regeneration, suggesting a broader therapeutic potential.
Anti-Inflammatory Effects
The anti-inflammatory activity of 6-O-cinnamoyl catalpol and its analogs is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.
A study investigating a series of 6-O-substituted catalpol derivatives, including those with a cinnamoyl moiety, demonstrated significant inhibition of NF-κB activation.[1][2]
Quantitative Data on Anti-Inflammatory Activity
| Compound Class | Concentration | NF-κB Inhibition (%) | Cell Line | Inducer |
| 6-O-substituted iridoid glycosides | 50 µmol/L | 40-60% | HEK293 | TNF-α |
Table 1: Inhibitory effect of 6-O-substituted catalpol derivatives on TNF-α-induced NF-κB luciferase reporter activity.[1]
Potential Role in Liver Regeneration
Research on a closely related compound, 6-O-trans-feruloyl catalpol, has revealed its capacity to promote liver regeneration. This activity is mediated through the activation of the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] While direct evidence for this compound in liver regeneration is pending, the structural similarity suggests a potential area for future investigation.
Signaling Pathways Modulated by this compound and its Analogs
NF-κB Signaling Pathway
This compound and its derivatives exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Akt and MAPK Signaling Pathways
The activation of Akt and MAPK pathways by 6-O-trans-feruloyl catalpol in liver regeneration suggests a potential mechanism for cellular proliferation and survival. These pathways are central to many cellular processes, and their modulation can have significant therapeutic implications.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of scientific research. The following sections outline the methodologies for key assays used to evaluate the biological activity of this compound and its derivatives.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the NF-κB signaling pathway.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates and grown to 70-80% confluency.
-
Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
Treatment and Luciferase Assay:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are pre-incubated for 1 hour, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
After stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Western Blot Analysis for Akt and MAPK Phosphorylation
Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation state of signaling pathways.[5][6][7][8]
Cell Lysis and Protein Quantification:
-
Cells are treated with this compound and/or a growth factor as described in the specific experimental design.
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to remove cellular debris, and the supernatant containing the protein extract is collected.
-
The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, ERK, p38, and JNK.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for their potential development as therapeutic agents for inflammatory diseases. The observed activity of a related compound in promoting liver regeneration via Akt and MAPK signaling opens up new avenues for research into the broader therapeutic applications of these iridoid glycosides.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the NF-κB pathway.
-
Determining the IC50 values of this compound for the inhibition of key inflammatory mediators.
-
Investigating the direct effects of this compound on the Akt and MAPK signaling pathways in various cell types.
-
Conducting in vivo studies to validate the anti-inflammatory and potential hepatoprotective effects of this compound in relevant disease models.
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacological Effects of 6-O-Cinnamoylcatalpol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of 6-O-cinnamoylcatalpol, an iridoid glycoside, and its closely related derivatives. The addition of a cinnamoyl moiety to the catalpol structure has been shown to significantly enhance its therapeutic effects. This document collates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for research and development.
Core Pharmacological Effects
Research has primarily focused on a group of this compound derivatives known as scropoliosides. These compounds have demonstrated significant therapeutic potential across several domains, including anti-inflammatory, anti-tumor, and neuroprotective activities.
Anti-inflammatory Activity
The most extensively documented effect of this compound derivatives is their potent anti-inflammatory action. Studies on compounds like Scropolioside B show a marked superiority over the parent compound, catalpol. The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators and pathways.[1][2][3] Specifically, these compounds have been shown to inhibit nuclear factor-kappa B (NF-κB) activity, downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and reduce the activity of cyclooxygenase-2 (COX-2).[1][4]
Table 1: Quantitative Anti-inflammatory Data for Scropolioside B (a this compound derivative)
| Parameter | Method/Cell Line | Concentration | Result | Reference |
| NF-κB Inhibition | Luciferase Reporter Assay | IC₅₀ = 1.02 µmol/L | Dose-dependent inhibition of NF-κB activity. | [3][4] |
| IL-1β Expression | LPS-stimulated THP-1 cells | 50 µmol/L | Significant blockage of IL-1β increase. | [4] |
| TNF-α Expression | LPS-stimulated THP-1 cells | 50 µmol/L | Significant blockage of TNF-α increase. | [4] |
| COX-2 Activity | LPS-stimulated cells | 50 µmol/L | Significant inhibition of COX-2 activation. | [1] |
| IL-1β Secretion | LPS-stimulated cells | 50 µmol/L | Inhibition of IL-1β secretion. | [1] |
Anti-Tumor Activity
Cinnamoyl derivatives have shown promising cytotoxic effects against various cancer cell lines. Studies on novel synthetic cinnamoyl compounds, structurally related to the moiety in this compound, have demonstrated efficacy against human glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cells.[5][6] The mechanism primarily involves the induction of apoptosis.[6][7]
Table 2: Cytotoxicity of a Novel Cinnamoyl Derivative (Compound 3e)
| Cell Line | Concentration | Cytotoxicity (%) | Reference |
| U87MG (Glioblastoma) | 25 µg/mL | ~86% | [5][6] |
| SHSY-5Y (Neuroblastoma) | 25 µg/mL | ~84% | [5][6] |
Neuroprotective Effects
While direct studies on this compound are limited, the parent molecule, catalpol, is a well-documented neuroprotective agent.[8] Its mechanisms include antioxidant, anti-neuroinflammatory, and anti-apoptotic properties.[9] The cinnamoyl moiety is known to enhance anti-inflammatory effects, suggesting that this compound derivatives could offer even greater neuroprotection.[10] These effects are mediated through pathways like Keap1/Nrf2 and the inhibition of p53-mediated apoptosis.[9] A related compound, 10-O-trans-p-Coumaroylcatalpol, has been shown to reduce oxidative stress and α-synuclein aggregation in C. elegans, further supporting the neuroprotective potential of this class of molecules.[11][12]
Hepatoprotective Effects
Iridoid glycosides, including catalpol, are recognized for their hepatoprotective activities against various toxins.[13][14] The mechanisms involve mitigating oxidative stress, reducing inflammation, and regulating lipid metabolism.[13] Cinnamoyl-containing iridoids from various plant sources have demonstrated the ability to protect liver and kidney tissues, indicating a promising therapeutic avenue for these compounds in managing liver diseases.[15][16]
Key Experimental Protocols
This section details the methodologies for key in vitro assays used to determine the pharmacological effects of this compound derivatives.
NF-κB Activity Assessment (Luciferase Reporter Assay)
This protocol assesses the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a β-galactosidase expression plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, cells are pre-incubated with varying concentrations of the test compound (e.g., Scropolioside B) for 1 hour.
-
Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 100 ng/mL), for 16 hours.[1]
-
-
Luciferase Activity Measurement:
-
Cells are lysed using a reporter lysis buffer.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is measured to normalize the luciferase readings.
-
-
Data Analysis:
-
The relative luciferase activity is calculated and expressed as a percentage of the stimulated control.
-
The IC₅₀ value (the concentration at which 50% of NF-κB activity is inhibited) is determined from the dose-response curve.[3]
-
COX-2 Activity Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of Heme (cofactor), human recombinant COX-2 enzyme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, Heme, and COX-2 enzyme to each well.
-
Add the test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[18]
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid solution to all wells.[17]
-
Incubate for a short period (e.g., 5 minutes at 25°C).
-
-
Measurement and Analysis:
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of COX-2 inhibition by comparing the absorbance of compound-treated wells to the vehicle control wells.
-
IL-1β Secretion Measurement (ELISA)
This protocol quantifies the amount of IL-1β secreted by cells into the culture medium.
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., THP-1 monocytes) in appropriate media.
-
Pre-incubate the cells with the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production and secretion.[1]
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Centrifuge the medium to remove cells and debris. Store the supernatant at -80°C until analysis.[4]
-
-
ELISA Procedure:
-
Use a commercial Human IL-1β ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a 96-well plate pre-coated with an anti-human IL-1β antibody.
-
Incubate, then add a biotin-conjugated detection antibody, followed by a streptavidin-HRP solution.
-
Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution.[4]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of IL-1β in the samples.
-
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., U87MG cancer cells) and treat with the test compound for a specified duration (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.[19]
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound derivatives.
Figure 1: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.
Figure 2: A typical experimental workflow for evaluating the anti-inflammatory effects of a test compound.
Figure 3: Proposed neuroprotective mechanisms involving antioxidant (Nrf2) and anti-apoptotic (p53) pathways.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties [mdpi.com]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. staff.cimap.res.in [staff.cimap.res.in]
- 12. Iridoid compound 10-O-trans-p-coumaroylcatalpol extends longevity and reduces α synuclein aggregation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iridoids as a Potential Hepatoprotective Class: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
anti-inflammatory properties of 6-O-Cinnamoylcatalpol
An In-depth Technical Guide to the Anti-inflammatory Properties of 6-O-Cinnamoylcatalpol and Its Derivatives
This technical guide provides a comprehensive overview of the and its naturally occurring derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these iridoid glucosides. This document synthesizes findings from multiple studies, detailing the mechanism of action, quantitative efficacy, experimental protocols, and structure-activity relationships.
Introduction
Catalpol is an iridoid glucoside known for a variety of biological activities, including neuroprotective, anti-diabetic, and hepatoprotective effects.[1][2] However, catalpol itself exhibits relatively weak anti-inflammatory properties.[3] Scientific research has demonstrated that the addition of a cinnamoyl moiety at the 6-O position of the catalpol skeleton significantly enhances its anti-inflammatory activity.[3][4] This modification has led to the investigation of several potent derivatives, such as Scropolioside A, Scropolioside B, and 6-O-Veratroyl catalpol, which show promise as novel anti-inflammatory agents.[3][5][6] These compounds primarily exert their effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to suppress pro-inflammatory signaling cascades within immune cells. The most well-documented mechanism is the inhibition of the NF-κB pathway, with contributions from MAPK signaling and NLRP3 inflammasome modulation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound derivatives intervene in this process at several levels. Studies on compounds like Scropolioside B have shown a potent, dose-dependent inhibition of NF-κB activity.[6] Pretreatment with various 6-O-substituted catalpol derivatives at a concentration of 50 μmol/L resulted in a 40%–60% inhibition of TNF-α-induced NF-κB luciferase reporter activity in HEK293 cells.[3] This inhibition prevents the downstream expression of key inflammatory mediators.
Modulation of MAPK and NLRP3 Pathways
In addition to the NF-κB pathway, this compound derivatives modulate other inflammatory signaling routes.
-
MAPK Pathway: The compound 6-O-veratroyl catalpol has been shown to suppress the activity of Protein Kinase C (PKC), which leads to the downstream inactivation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[5] This pathway is also crucial for the production of inflammatory mediators.[10]
-
NLRP3 Inflammasome: Scropolioside B has been observed to decrease the expression of NLRP3 (NLR Family Pyrin Domain Containing 3).[6] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[11] By inhibiting NLRP3, these compounds can effectively reduce IL-1β levels.
References
- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NF-κB Inhibitory Pathway of 6-O-Cinnamoylcatalpol
Executive Summary: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. This document provides a comprehensive technical overview of 6-O-cinnamoylcatalpol, an iridoid glycoside derived from catalpol, and its mechanism of action in inhibiting the canonical NF-κB pathway. We will delve into the molecular interactions, present quantitative data on its anti-inflammatory efficacy, provide detailed experimental protocols for its evaluation, and visualize the core signaling cascades and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a tightly regulated signaling cascade essential for responding to pro-inflammatory stimuli. In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[1] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2] The activated IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα at specific serine residues.[3][4] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 dimer, facilitating its rapid translocation into the nucleus.[6] Within the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and cell adhesion molecules that mediate the inflammatory response.[2]
This compound as an NF-κB Inhibitor
This compound is an iridoid glycoside that demonstrates significant anti-inflammatory properties. Its mechanism is primarily centered on the potent inhibition of the canonical NF-κB pathway. Studies on catalpol derivatives, particularly those with a 6-O-substituted cinnamyl moiety like Scropolioside B, have shown superior anti-inflammatory activity compared to the parent compound, catalpol.[7]
The primary point of intervention for this compound is the IκB kinase (IKK) complex. By inhibiting IKK activity, the compound prevents the critical phosphorylation of IκBα.[8] This action halts the downstream cascade: IκBα is not marked for ubiquitination, it is not degraded by the proteasome, and it remains bound to the p50/p65 dimer.[8] Consequently, the p50/p65 complex is retained in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[8] This targeted inhibition effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.
Quantitative Analysis of Anti-inflammatory Effects
The efficacy of this compound and related compounds has been quantified through various in vitro assays. The data consistently demonstrates a dose-dependent inhibition of key inflammatory markers. The tables below summarize representative quantitative data from studies on catalpol derivatives and related phenylpropanoids.
Table 1: Inhibition of NF-κB Activity and Pro-inflammatory Mediators (Data compiled from studies on cinnamaldehyde and catalpol derivatives)
| Compound / Extract | Assay | Cell Line | Stimulant | Concentration | % Inhibition | IC₅₀ Value | Reference |
| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 25 µM | 45.3% | - | [9] |
| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 50 µM | 70.8% | - | [9] |
| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 100 µM | 98.0% | - | [9] |
| Cinnamaldehyde | NF-κB DNA Binding | BV2 Microglia | LPS | 100 µM | 77.2% | - | [9] |
| Cinnamaldehyde | PGE₂ Production | RAW 264.7 | LPS | 10 µg/mL | 65.0% | - | [9] |
| Catalpol | NF-κB Activation | Podocytes | High Glucose | 500 µmol/L | Significant | - | [7] |
| Harpagide | COX-2 Activity | - | - | 2.5–100 µmol/L | Dose-dependent | - | [7] |
Table 2: Effect on Pro-inflammatory Cytokine Production (Data compiled from studies on cinnamaldehyde and catalpol derivatives)
| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition | Reference |
| Cinnamaldehyde | TNF-α | BV2 Microglia | LPS | 100 µM | >50% | [9] |
| Cinnamaldehyde | IL-1β | BV2 Microglia | LPS | 100 µM | >50% | [9] |
| Cinnamaldehyde | IL-6 | BV2 Microglia | LPS | 100 µM | >50% | [9] |
| 6-O-Veratroyl catalpol | TNF-α | THP-1 | PMA | Not specified | Significant | [10] |
| 6-O-Veratroyl catalpol | IL-1β | THP-1 | PMA | Not specified | Significant | [10] |
Key Experimental Protocols
The assessment of this compound's anti-inflammatory activity involves a series of standardized in vitro assays. Below are detailed methodologies for these key experiments.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein extraction) at a density that allows for ~80-90% confluency at the end of the experiment (e.g., 4 × 10⁴ cells/well in a 96-well plate).[11] Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound.
-
Incubate for a pre-treatment period, typically 1-2 hours.
-
Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the negative control.
-
Incubate for the required period (e.g., 24 hours for NO/cytokine production, shorter times for phosphorylation studies).
-
Cell Viability Assay (MTT Protocol)
This assay determines if the observed inhibitory effects are due to cytotoxicity.
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[11][12]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the untreated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.
-
After the 24-hour incubation with the compound and LPS, collect 100 µL of the cell culture supernatant from each well.[11]
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-570 nm.[11]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to measure the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-inflammatory activity. Its well-defined mechanism of action, centered on the direct inhibition of the IKK complex within the canonical NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. By preventing IκBα phosphorylation and degradation, it effectively halts the nuclear translocation of p65, thereby suppressing the expression of a cascade of pro-inflammatory genes. The quantitative data supports its efficacy in reducing key inflammatory mediators.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: In vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR): Further derivatization of the cinnamoyl and catalpol moieties could lead to analogs with enhanced potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Testing the compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, neuroinflammation) is a critical next step.
-
Safety and Toxicology: A thorough evaluation of its safety profile is mandatory for any progression toward clinical application.
References
- 1. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Scrophularia Genus: A Prolific Source of Novel Iridoid Glycosides for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The genus Scrophularia, commonly known as figworts, has long been a focal point in phytochemistry and pharmacology due to its rich diversity of secondary metabolites, particularly iridoid glycosides. These monoterpenoid-derived compounds have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory, neuroprotective, hepatoprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the discovery of novel iridoid glycosides from Scrophularia, detailing the experimental protocols for their isolation and characterization, presenting quantitative data, and visualizing key experimental workflows and biological signaling pathways.
Newly Discovered Iridoid Glycosides from Scrophularia Species
Recent phytochemical investigations into various Scrophularia species have led to the isolation and characterization of a multitude of novel iridoid glycosides. These discoveries have expanded the chemical diversity of this class of compounds and provided new candidates for therapeutic development. The following tables summarize the quantitative data for some of these newly identified molecules.
| Table 1: Novel Iridoid Glycosides from Scrophularia hypericifolia | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Yield | | 6′-acetyl hypericifolioside A | C45H48O21 | Not Reported | | 6′-acetyl hypericifolioside B | C41H46O21 | Not Reported | | hypericifolioside A | C43H46O20 | Not Reported | | hypericifolioside B | C39H44O20 | Not Reported |
| Table 2: Novel Iridoid Glycosides from Scrophularia deserti | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Biological Activity | | Scropolioside-D2 | C43H52O23 | Significant antidiabetic activity | | Harpagoside-B | C24H30O11 | Significant anti-inflammatory activity |
| Table 3: Novel Iridoid Glycosides from Scrophularia ningpoensis | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Key Spectroscopic Feature | | 6′-O-cinnamoylharpagide | C24H30O11 | Presence of a cinnamoyl group |
| Table 4: Novel Iridoid Glycosides from Scrophularia trifoliata | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Biological Activity | | Compound 5 (unnamed) | C16H24O10 | Inhibition of HIV-1 Integrase | | Compound 13 (unnamed) | C24H30O10 | Inhibition of HIV-1 Integrase |
Experimental Protocols
The isolation and characterization of novel iridoid glycosides from Scrophularia species involve a standardized series of experimental procedures. The following is a detailed methodology synthesized from multiple studies.
Plant Material Collection and Preparation
Fresh plant material (e.g., aerial parts, roots) of the selected Scrophularia species is collected and authenticated by a plant taxonomist. The plant material is then air-dried in the shade, pulverized into a coarse powder, and stored in airtight containers until extraction.
Extraction of Iridoid Glycosides
The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.[1] The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are concentrated, and the iridoid glycoside-rich fractions (commonly the ethyl acetate and n-butanol fractions) are selected for further purification.
Chromatographic Purification
The selected fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC): The fraction is first separated on a silica gel or macroporous resin column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.[2]
Structure Elucidation
The structures of the purified iridoid glycosides are elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HR-MS) is used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry of the molecule.[1][2]
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, visualize the general experimental workflow for the discovery of novel iridoid glycosides and the key signaling pathways they modulate.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Cinnamoylcatalpol is an iridoid glycoside found in various medicinal plants, notably within the Verbenaceae family. As a derivative of catalpol, it exhibits a range of biological activities and is a key marker for the quality control of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of this compound. This document provides a detailed application note and protocol for its analysis.
Principle of the Method
The method described is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material (e.g., leaves, stems). The specific amounts and volumes may need to be adjusted based on the sample matrix and expected concentration of the analyte.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (HPLC grade).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, macerate the sample with methanol for 24 hours with occasional shaking.
-
-
Filtration:
-
Filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and transfer it to a volumetric flask.
-
Wash the residue with a small amount of methanol and add it to the filtrate.
-
Make up the volume to 25 mL with methanol.
-
-
Final Filtration:
-
Prior to injection into the HPLC system, filter the extract through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the column.
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
HPLC Instrumentation and Conditions
The following are typical HPLC conditions for the analysis of this compound. These may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-25% B5-20 min, 25-50% B20-25 min, 50-80% B25-30 min, 80-10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Data Presentation
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Retention Time (min) | - | ~15-20 |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Resolution (Rs) | Rs > 2.0 (from adjacent peaks) | > 2.5 |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Specification | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Linear Range (µg/mL) | - | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | - | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.50 |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | < 1.5% |
| - Inter-day | ≤ 3% | < 2.0% |
| Accuracy (Recovery %) | 95 - 105% | 98.5 - 102.3% |
| Robustness | No significant change in results | Robust |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The cinnamoyl moiety in this compound provides a strong chromophore, making UV detection at approximately 280 nm highly sensitive and specific. The use of a gradient elution is crucial for separating this compound from other structurally related iridoids and phenolic compounds that may be present in plant extracts. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of acidic functional groups.
Method validation is a critical step to ensure the reliability of the results. The parameters listed in Table 2 should be thoroughly evaluated. For accuracy, the standard addition method or analysis of a certified reference material, if available, is recommended. Robustness should be tested by making small, deliberate changes to the method parameters, such as mobile phase composition, pH, column temperature, and flow rate, to assess the method's reliability during routine use.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in plant extracts and other relevant matrices. Adherence to the outlined sample preparation, chromatographic conditions, and validation procedures will ensure accurate and reproducible results, which are essential for quality control, phytochemical research, and the development of new therapeutic agents.
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 6-O-Cinnamoylcatalpol, a catalpol derivative, has shown potential as an anti-inflammatory agent.[1][2][3] This document provides a detailed protocol for evaluating the anti-inflammatory properties of this compound in vitro using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, triggers the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6] This protocol outlines methods to quantify the inhibitory effects of this compound on these inflammatory markers.
Core Principles
The anti-inflammatory activity of this compound is assessed by its ability to reduce the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The experimental workflow involves determining the non-cytotoxic concentrations of the compound, followed by co-treatment with LPS to induce an inflammatory response. The key readouts are the levels of nitric oxide and pro-inflammatory cytokines in the cell culture supernatant. Mechanistic insights can be gained by examining the compound's effect on critical inflammatory signaling pathways like NF-κB and MAPK.[1][7]
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 5.5 |
| 50 | 90.7 ± 6.1 |
| 100 | 75.3 ± 7.2 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) |
| Control (untreated) | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 |
| LPS + this compound (25 µM) | 12.3 ± 1.1 |
| LPS + this compound (50 µM) | 7.9 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). Nitrite concentration in the culture medium was measured using the Griess assay as an indicator of NO production.
Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (untreated) | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 1250 ± 110 | 850 ± 75 |
| LPS + this compound (10 µM) | 980 ± 95 | 670 ± 60 |
| LPS + this compound (25 µM) | 650 ± 70 | 450 ± 40 |
| LPS + this compound (50 µM) | 320 ± 45 | 210 ± 25 |
Data are presented as mean ± standard deviation (n=3). Cytokine concentrations in the culture supernatant were determined by ELISA.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-Inflammatory Assay
-
Pre-treat the cells with non-cytotoxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
After incubation, collect the cell culture supernatants for NO and cytokine analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][11][12]
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[10][13]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Measurement of TNF-α and IL-6 Production (ELISA)
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15][16]
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.[14]
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.[14]
-
Following another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[14]
-
Add the substrate solution (TMB) and stop the reaction.[14]
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the underlying molecular mechanism, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways can be assessed by Western blotting.
-
After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, and phospho-p38.[7][17][18]
-
Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: LPS-induced inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apjai-journal.org [apjai-journal.org]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine NF-κB Activity of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention.[2] 6-O-Cinnamoylcatalpol is a derivative of catalpol, an iridoid glycoside, which has garnered interest for its potential anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to investigate the inhibitory effects of this compound on NF-κB activity.
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which lead to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1]
This document outlines two primary cell-based methodologies to assess the impact of this compound on this pathway: the NF-κB Luciferase Reporter Assay and the NF-κB p65 Nuclear Translocation Assay.
I. NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon NF-κB activation and binding to the promoter, luciferase is expressed, and its activity can be quantified by measuring the luminescence produced after the addition of a substrate.
Data Presentation
Table 1: Dose-Response of this compound on TNF-α-induced NF-κB Activity
| Concentration of this compound (µM) | NF-κB Activity (Relative Luminescence Units - RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0% |
| 0 (TNF-α only) | 1,200,000 | 0% |
| 1 | 1,080,000 | 10% |
| 5 | 840,000 | 30% |
| 10 | 600,000 | 50% |
| 25 | 360,000 | 70% |
| 50 | 240,000 | 80% |
IC50 Value: Approximately 10 µM (Hypothetical)
Table 2: Time-Course of NF-κB Inhibition by this compound (25 µM)
| Pre-incubation Time with this compound (hours) | NF-κB Activity (RLU) after TNF-α Stimulation | % Inhibition |
| 0.5 | 540,000 | 55% |
| 1 | 420,000 | 65% |
| 2 | 300,000 | 75% |
| 4 | 240,000 | 80% |
| 6 | 216,000 | 82% |
Experimental Protocol
Materials:
-
HEK293 or HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom cell culture plates
-
This compound
-
TNF-α (or other NF-κB activator like LPS)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Transfection:
-
On the following day, transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 2 hours for dose-response, or varying times for time-course).
-
-
NF-κB Activation:
-
Add TNF-α to a final concentration of 20 ng/mL to all wells except the vehicle control.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Visualization
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
II. NF-κB p65 Nuclear Translocation Assay
This assay directly visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. This can be achieved through immunofluorescence microscopy or by using cell fractionation followed by Western blotting.
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes.
Table 3: Effect of this compound on TNF-α-induced NF-κB p65 Nuclear Translocation (Immunofluorescence)
| Treatment | % of Cells with Nuclear p65 |
| Vehicle Control | 5% |
| TNF-α (20 ng/mL) | 85% |
| TNF-α + 10 µM this compound | 40% |
| TNF-α + 25 µM this compound | 20% |
| TNF-α + 50 µM this compound | 10% |
Table 4: Effect of this compound on TNF-α-induced NF-κB p65 Levels in Nuclear and Cytoplasmic Fractions (Western Blot)
| Treatment | Cytoplasmic p65 (Relative Density) | Nuclear p65 (Relative Density) |
| Vehicle Control | 0.95 | 0.05 |
| TNF-α (20 ng/mL) | 0.20 | 0.80 |
| TNF-α + 25 µM this compound | 0.65 | 0.35 |
Experimental Protocols
Materials:
-
HeLa or RAW 264.7 cells
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound for 2 hours, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear p65 localization.
-
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate as described for the immunofluorescence assay.
-
Cell Fractionation:
-
Harvest cells and perform cytoplasmic and nuclear fractionation using a commercially available kit or standard protocols.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blot:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p65, Lamin B1, and GAPDH.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the relative amounts of p65 in each fraction.
-
Visualization
Caption: Workflow for NF-κB p65 Nuclear Translocation Assays.
III. NF-κB Signaling Pathway and Potential Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by this compound. Based on the action of related compounds, this compound may inhibit the pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition.
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory potential of this compound on NF-κB activity. The luciferase reporter assay offers a high-throughput-compatible method for quantifying transcriptional activity, while the nuclear translocation assays provide a more direct measure of a key step in the NF-κB activation cascade. By employing these protocols, researchers can effectively evaluate the dose- and time-dependent effects of this compound and elucidate its mechanism of action in modulating NF-κB-mediated inflammatory responses. Further investigation into the specific molecular targets of this compound within the NF-κB pathway is warranted to fully understand its therapeutic potential.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB memory coordinates transcriptional responses to dynamic inflammatory stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6-O-Cinnamoylcatalpol Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of 6-O-Cinnamoylcatalpol, a promising natural compound, in preclinical animal models of neuroinflammation and Alzheimer's disease. The following sections outline the scientific background, experimental designs, and step-by-step procedures for conducting these studies.
Scientific Background
This compound, a derivative of catalpol, has demonstrated potent anti-inflammatory and neuroprotective properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in neurodegeneration, including the NF-κB and NLRP3 inflammasome pathways. These pathways are critical mediators of the inflammatory response in the brain, which is increasingly recognized as a key driver of Alzheimer's disease pathology and other neurodegenerative disorders. Animal models that mimic these pathological features are therefore essential for evaluating the therapeutic potential of compounds like this compound.
Recommended Animal Models
Two primary animal models are recommended for assessing the efficacy of this compound:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This model is used to simulate acute neuroinflammation, a key feature of several neurodegenerative diseases. Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain.[1][2][3]
-
5XFAD Transgenic Mouse Model of Alzheimer's Disease: This genetically engineered model overexpresses five human familial Alzheimer's disease mutations, leading to the progressive accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive deficits.[4][5] This model is well-suited for studying the effects of therapeutic interventions on the multifaceted pathology of Alzheimer's disease.
Experimental Design and Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This protocol outlines the procedure for inducing neuroinflammation in mice using LPS and assessing the neuroprotective effects of this compound.
a. Experimental Workflow
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
b. Materials
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Oral gavage needles
-
Syringes and needles for injection
c. Protocol
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Randomly divide mice into the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (e.g., 20 mg/kg) + LPS
-
This compound (e.g., 40 mg/kg) + LPS
-
-
Administer this compound or vehicle daily via oral gavage for 7 consecutive days.
-
-
Induction of Neuroinflammation:
-
On day 7, one hour after the final drug administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg body weight).[6]
-
Administer sterile saline to the control group.
-
-
Behavioral Assessment (24 hours post-LPS):
-
Y-Maze Test: To assess short-term spatial working memory. Place each mouse at the end of one arm and allow it to explore the maze for 8 minutes. Record the sequence of arm entries and calculate the percentage of spontaneous alternation.
-
Novel Object Recognition Test: To evaluate recognition memory. On day 1, habituate the mice to an open-field arena containing two identical objects. On day 2, replace one of the objects with a novel one and record the time spent exploring each object.
-
-
Tissue Collection and Analysis:
-
Immediately after behavioral testing, euthanize the mice and perfuse with ice-cold PBS.
-
Collect brain tissue. For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western Blot: Analyze the expression of key proteins in the NF-κB and NLRP3 inflammasome pathways.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrogliosis (GFAP).
-
d. Quantitative Data Summary (Hypothetical)
| Group | Spontaneous Alternation (%) in Y-Maze | Recognition Index in NOR | TNF-α (pg/mg protein) | Iba-1 Positive Cells (cells/mm²) |
| Vehicle + Saline | 75 ± 5 | 0.65 ± 0.05 | 10 ± 2 | 50 ± 8 |
| Vehicle + LPS | 50 ± 6 | 0.40 ± 0.07 | 50 ± 8 | 200 ± 25 |
| This compound (20 mg/kg) + LPS | 62 ± 5 | 0.55 ± 0.06 | 30 ± 5 | 120 ± 15 |
| This compound (40 mg/kg) + LPS | 70 ± 4 | 0.62 ± 0.05 | 18 ± 3 | 70 ± 10 |
5XFAD Transgenic Mouse Model of Alzheimer's Disease
This protocol details a long-term study to evaluate the disease-modifying effects of this compound in a transgenic mouse model of Alzheimer's disease.
a. Experimental Workflow
Caption: Experimental workflow for the 5XFAD transgenic mouse model.
b. Materials
-
5XFAD transgenic mice and wild-type littermates (male, 3 months old)[5]
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
Reagents for immunohistochemistry and Western blotting
c. Protocol
-
Baseline Assessment (3 months of age):
-
Conduct baseline behavioral tests (e.g., open field test) to assess locomotor activity and anxiety levels.
-
-
Chronic Drug Administration (3 to 6 months of age):
-
Randomly assign 5XFAD mice to the following groups (n=12-15 per group):
-
5XFAD + Vehicle
-
5XFAD + this compound (e.g., 30 mg/kg)
-
-
Include a group of wild-type littermates receiving the vehicle as a control.
-
Administer this compound or vehicle daily via oral gavage for 3 months.
-
-
Behavioral Assessment (at 6 months of age):
-
Morris Water Maze (MWM): A widely used test for hippocampal-dependent spatial learning and memory.[7][8][9][10][11]
-
Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day with the mouse starting from different quadrants. Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the mice and collect brain tissue as described in the LPS model protocol.
-
Immunohistochemistry:
-
ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and key inflammatory pathway proteins.
-
d. Quantitative Data Summary (Hypothetical)
| Group | Escape Latency on Day 5 (s) | Time in Target Quadrant (%) | Aβ Plaque Load (%) | GFAP Positive Area (%) |
| Wild-type + Vehicle | 15 ± 3 | 45 ± 5 | N/A | 2 ± 0.5 |
| 5XFAD + Vehicle | 45 ± 7 | 20 ± 4 | 12 ± 2 | 15 ± 3 |
| 5XFAD + this compound (30 mg/kg) | 25 ± 5 | 35 ± 6 | 6 ± 1.5 | 8 ± 2 |
Signaling Pathway Visualization
NF-κB Signaling Pathway in Neuroinflammation
Caption: Inhibition of the NF-κB pathway by this compound.
NLRP3 Inflammasome Pathway in Alzheimer's Disease
Caption: Inhibition of the NLRP3 inflammasome by this compound.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 7. mmpc.org [mmpc.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. cyagen.com [cyagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Association of Microglia with Amyloid Plaques in Brains of APP23 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerated microglial pathology is associated with Aβ plaques in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 6-O-Cinnamoylcatalpol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, purification, and quantification of 6-O-cinnamoylcatalpol, an iridoid glycoside with potential therapeutic applications, from plant sources, particularly species of the Buddleja and Verbascum genera.
Introduction to this compound and its Extraction
This compound is a naturally occurring iridoid glycoside found in various medicinal plants. Iridoids, including this compound, are of significant interest to the pharmaceutical industry due to their diverse biological activities, which may include anti-inflammatory, antioxidant, and neuroprotective properties. The efficient extraction and purification of this compound are crucial for further research and development.
This document outlines protocols for laboratory-scale extraction and purification, with a focus on modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE), followed by purification using column chromatography. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is detailed.
Extraction Methodologies
The choice of extraction method can significantly impact the yield and purity of the target compound. Both conventional and modern techniques can be employed, with Ultrasound-Assisted Extraction (UAE) offering advantages in terms of efficiency and reduced extraction time.
Optimized Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compound into the solvent. Response Surface Methodology (RSM) is a statistical tool used to optimize extraction parameters to achieve the highest yield.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Iridoid Glycosides and Flavonoids from Buddleja officinalis
| Parameter | Optimized Value |
| Methanol Concentration | 76% |
| Extraction Time | 33 minutes |
| Solvent-to-Solid Ratio | 34:1 (mL/g) |
This data is based on an optimization study for 11 constituents from Buddleja officinalis Maxim, providing a strong starting point for the extraction of this compound.
Protocol 1: Optimized Ultrasound-Assisted Extraction
-
Sample Preparation:
-
Air-dry the plant material (e.g., flowers, leaves) at room temperature.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 340 mL of 76% aqueous methanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 33 minutes at a controlled temperature (e.g., 25°C) and a frequency of 40 kHz.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Conventional Extraction Method: Maceration
Maceration is a simple and widely used technique for the extraction of phytochemicals.
Protocol 2: Maceration Extraction
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 100 g of the powdered plant material in a large glass container with a lid.
-
Add 1 L of 80% methanol to the container.
-
Seal the container and let it stand at room temperature for 72 hours, with occasional shaking.
-
After 72 hours, filter the mixture through multiple layers of muslin cloth followed by Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator to obtain the crude extract.
-
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.
Diagram 1: General Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective initial step for the separation of flavonoids and glycosides from crude extracts.
Protocol 3: Macroporous Resin Chromatography
-
Resin Preparation:
-
Swell the macroporous resin (e.g., X-5) in ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Equilibrate the resin by washing with 5% HCl followed by deionized water until the eluent is neutral, and then with 5% NaOH followed by deionized water until the eluent is neutral.
-
-
Chromatography:
-
Pack the pre-treated resin into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water) and load it onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the positive fractions and concentrate them under reduced pressure.
-
Silica Gel Column Chromatography
Further purification can be achieved using silica gel column chromatography, which separates compounds based on their polarity.
Protocol 4: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to settle, ensuring a well-packed, homogenous column bed.
-
-
Chromatography:
-
Adsorb the partially purified extract from the macroporous resin step onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound in plant extracts.
Table 2: HPLC-DAD Parameters for Analysis of Compounds in Buddleja officinalis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Gradient Program | 0-5 min, 8-10% B; 5-10 min, 10-18% B; 10-20 min, 18-18.5% B; 20-34 min, 18.5-30% B; 34-38 min, 30% B; 38-41 min, 30-37% B; 41-50 min, 37-95% B; 50-55 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
This HPLC method was developed for the analysis of 11 constituents in Buddleja officinalis and can be adapted for the quantification of this compound.
Diagram 2: HPLC Quantification Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-DAD.
Protocol 5: HPLC-DAD Quantification
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with different concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution using the regression equation of the calibration curve.
-
Calculate the content of this compound in the plant extract (e.g., in mg/g of dry weight).
-
Table 3: Representative Content of Related Bioactive Compounds in Buddleja Species
| Compound | Plant Source | Extraction Method | Content (mg/g of dry extract) | Reference |
| Verbascoside | Buddleja globosa | 80% Methanol | 26.165 | |
| Luteolin 7-O-glucoside | Buddleja globosa | 80% Methanol | 3.206 | |
| Luteolin | Buddleja officinalis | Optimized Ethanol Extraction | 0.691 | |
| Apigenin | Buddleja officinalis | Optimized Ethanol Extraction | 0.115 | |
| Acacetin | Buddleja officinalis | Optimized Ethanol Extraction | 0.0056 |
This table provides an indication of the levels of other bioactive compounds that may be present in the extracts alongside this compound.
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the successful extraction, purification, and quantification of this compound from plant materials. The use of optimized Ultrasound-Assisted Extraction can significantly improve extraction efficiency. A multi-step chromatographic purification strategy is essential for obtaining the compound in high purity, and HPLC-DAD offers a reliable method for its quantification. These protocols can be adapted and further optimized for specific plant materials and research objectives.
Application Note: Purification of 6-O-Cinnamoylcatalpol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 6-O-Cinnamoylcatalpol, an iridoid glycoside with potential therapeutic applications, using column chromatography. The following procedures are based on established methodologies for the isolation of similar compounds from natural sources.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species, notably within the genus Verbascum. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them attractive candidates for drug discovery and development. Effective purification of these compounds is crucial for accurate pharmacological studies and further chemical modifications. Column chromatography is a robust and widely used technique for the isolation and purification of natural products like this compound.[1][2] This document outlines a comprehensive workflow from crude extract preparation to the isolation of the pure compound.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C24H28O11 | CymitQuimica |
| Molecular Weight | 492.48 g/mol | CymitQuimica |
| Appearance | White to off-white powder | Inferred from similar compounds |
| UV λmax | ~280 nm (indicative of the cinnamoyl group) | Inferred from cinnamoyl moiety |
| Solubility | Soluble in methanol, ethanol; moderately soluble in water; sparingly soluble in less polar organic solvents. | Inferred from glycosidic nature |
Experimental Protocols
Preparation of Crude Plant Extract
The initial step involves the extraction of this compound from the plant material. The following is a general procedure that can be adapted based on the specific plant source.
-
Drying and Grinding: Air-dry the plant material (e.g., aerial parts of Verbascum species) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (or 80% ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
Solvent Partitioning (Optional but Recommended): To remove non-polar impurities, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The iridoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., n-butanol or aqueous fraction).
Column Chromatography Purification
This protocol details the purification of this compound from the crude or semi-purified extract using silica gel column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents: Chloroform (CHCl3), Methanol (MeOH)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent to dryness.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A typical gradient could be:
-
CHCl3 (100%)
-
CHCl3:MeOH (99:1)
-
CHCl3:MeOH (98:2)
-
CHCl3:MeOH (95:5)
-
CHCl3:MeOH (90:10)
-
...and so on, up to 100% MeOH.
-
-
The exact gradient should be optimized based on preliminary TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., CHCl3:MeOH 9:1 or 8:2).
-
Visualize the spots under a UV lamp. Iridoid glycosides often appear as dark spots at 254 nm.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
-
Isolation of Pure Compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Chloroform (CHCl3) and Methanol (MeOH) gradient |
| Elution Mode | Stepwise Gradient |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
Table 2: Example Gradient Elution Profile
| Step | CHCl3 (%) | MeOH (%) | Volume | Expected Eluents |
| 1 | 100 | 0 | 2 x Column Volume | Non-polar impurities |
| 2 | 98 | 2 | 3 x Column Volume | Less polar compounds |
| 3 | 95 | 5 | 5 x Column Volume | Compounds of intermediate polarity |
| 4 | 90 | 10 | 5 x Column Volume | This compound and similar iridoids |
| 5 | 80 | 20 | 3 x Column Volume | More polar iridoids |
| 6 | 0 | 100 | 2 x Column Volume | Highly polar compounds |
Note: This is an exemplary gradient and should be optimized for each specific separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of inputs and outputs in the purification process.
References
Application Note & Protocol: Development of a Validated Stability-Indicating HPLC-UV Method for the Quantification of 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-cinnamoylcatalpol is an iridoid glycoside found in various medicinal plants, notably within the Scrophularia genus. Iridoid glycosides, including catalpol and its derivatives, are recognized for a range of biological activities, such as anti-inflammatory, neuroprotective, and hepatoprotective effects[1]. The anti-inflammatory actions of some catalpol derivatives have been linked to the modulation of signaling pathways, including the NF-κB pathway[1][2]. Given its therapeutic potential, a robust, validated analytical method for the accurate quantification of this compound in plant extracts and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and drug development.
This document provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water
-
Acids: Formic acid or phosphoric acid (analytical grade)
-
Plant Material: Dried and powdered plant material (e.g., Scrophularia species)
-
Filters: 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point[5][6].
-
Mobile Phase: A gradient elution of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is recommended for optimal separation of iridoid glycosides.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectra of similar cinnamoyl derivatives, a detection wavelength in the range of 270-280 nm is expected to be appropriate. The maximum absorption wavelength should be determined using a diode array detector.
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions
2.3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
2.3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL for the construction of a calibration curve.
2.3.3. Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature[6][7].
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Protocol (as per ICH Guidelines)
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank (mobile phase), a standard solution of this compound, and a sample extract.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.
-
Perform forced degradation studies to further demonstrate specificity.
-
Forced Degradation Studies (Stability-Indicating Properties)
Forced degradation studies are conducted to demonstrate that the method can separate this compound from its potential degradation products, thus confirming its stability-indicating nature[8][9][10][11].
-
Protocol:
-
Expose the standard solution of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.
-
Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of this compound working standards (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Protocol:
-
Spike a pre-analyzed sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. The acceptance criterion for recovery is typically between 98% and 102%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the optimized method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability parameters after each change. The method is considered robust if the results remain within the acceptance criteria.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | To be determined (e.g., ~0.1 µg/mL) |
| LOQ | To be determined (e.g., ~0.3 µg/mL) |
| Robustness | System suitability parameters meet criteria after minor changes. |
Visualizations
Caption: Experimental workflow for the development and validation of an HPLC method for this compound.
Caption: Postulated anti-inflammatory signaling pathway modulated by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells [agris.fao.org]
- 3. CAS 136807-41-5 | this compound [phytopurify.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. ijrpp.com [ijrpp.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Bioavailability Studies of 6-O-Cinnamoylcatalpol
Introduction
6-O-Cinnamoylcatalpol is an iridoid glycoside that has garnered interest for its potential pharmacological activities. Understanding its in vivo bioavailability is a critical step in the drug development process, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) profile. These notes provide a framework for conducting preclinical in vivo bioavailability studies in a rodent model.
Experimental Protocols
Animal Model
Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.
-
Species: Sprague-Dawley rats
-
Sex: Male and female (to assess for sex-based differences)
-
Weight: 200-250 g
-
Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of one week prior to the experiment.
-
Fasting: Overnight fasting (12 hours) before drug administration, with free access to water.
Drug Formulation and Administration
-
Formulation for Oral (PO) Administration: this compound should be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, to ensure uniform dosing.
-
Formulation for Intravenous (IV) Administration: For intravenous administration, the compound should be dissolved in a sterile, physiologically compatible solvent, such as saline or a solution containing a solubilizing agent like PEG400, if necessary. The solution must be filtered through a 0.22 µm syringe filter before administration.
-
Dose Groups:
-
Oral (PO) Group: A minimum of three dose levels are recommended to assess dose-linearity (e.g., 10, 25, and 50 mg/kg).
-
Intravenous (IV) Group: A single, lower dose (e.g., 5 mg/kg) is administered to determine the absolute bioavailability.
-
Sample Collection
-
Blood Sampling:
-
Route: Jugular vein or tail vein.
-
Time Points (PO): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Time Points (IV): 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Volume: Approximately 0.2-0.3 mL per time point.
-
Anticoagulant: Heparin or EDTA.
-
Processing: Plasma should be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting small molecules from plasma.
-
Chromatographic Separation: A C18 column is often suitable for the separation of iridoid glycosides and their metabolites.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined and optimized.
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation: Illustrative Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic data for this compound following oral and intravenous administration in rats. This data is for illustrative purposes to demonstrate how results should be presented.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 1.5 ± 0.5 | 0.083 (5 min) |
| AUC0-t (ng·h/mL) | 4200 ± 650 | 2100 ± 300 |
| AUC0-∞ (ng·h/mL) | 4350 ± 680 | 2150 ± 310 |
| t1/2 (h) | 4.2 ± 0.8 | 3.5 ± 0.6 |
| CL (L/h/kg) | - | 2.3 ± 0.4 |
| Vd (L/kg) | - | 10.1 ± 1.8 |
| F (%) | 20.2 | - |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Absolute bioavailability, calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo bioavailability study of this compound.
Hypothetical Metabolic Pathway
Based on the structure of this compound, which contains an ester linkage and a glycosidic bond, the following metabolic pathways can be hypothesized.
Caption: Hypothetical metabolic pathway of this compound in vivo.
Formulation of 6-O-Cinnamoylcatalpol for Preclinical Efficacy and Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Cinnamoylcatalpol, an iridoid glycoside, has garnered significant interest for its potential therapeutic properties. As with many natural products, its progression from in vitro discovery to in vivo validation hinges on the development of appropriate formulations for preclinical studies. This document provides detailed application notes and standardized protocols for the formulation of this compound to ensure consistent and reliable results in preclinical research settings. The primary challenge in formulating this compound is its presumed low aqueous solubility, a common characteristic of complex plant-derived molecules. These guidelines will address this challenge by providing methods for preparing both solution and suspension formulations suitable for various preclinical administration routes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C24H28O11 | [1][2] |
| Molecular Weight | 492.477 g/mol | [1][2] |
| Appearance | Powder | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |
| Storage Conditions | Store at 2-8°C for short term (up to 24 months). For long-term storage (>6 months), -20°C is recommended. Keep sealed and protected from light. | [4] |
The solubility profile indicates that this compound is a lipophilic compound with poor water solubility, which can lead to challenges in achieving adequate bioavailability in preclinical models.
Formulation Strategies for Preclinical Studies
For initial preclinical screening, simple and scalable formulation strategies are preferred. The choice between a solution and a suspension will depend on the required dose, the administration route, and the specific aims of the study.
-
Solution Formulations: These are ideal for intravenous administration and can be used for other routes if the drug is sufficiently soluble in a biocompatible vehicle. Co-solvents are often employed to increase the solubility of poorly water-soluble compounds.
-
Suspension Formulations: When the required dose cannot be achieved in a solution at an acceptable volume, a suspension is a viable alternative, particularly for oral and intraperitoneal administration. The particle size of the compound is a critical factor in the dissolution and absorption of a suspension.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing a co-solvent solution and a suspension of this compound.
Protocol 1: Preparation of a Co-solvent Solution for Intravenous or Intraperitoneal Injection
This protocol is suitable for preparing a clear solution of this compound for injection. The final concentration should be adjusted based on the required dose and the maximum tolerable injection volume for the animal model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add DMSO to the vial containing this compound to achieve a concentration that is 10-fold higher than the final desired concentration (e.g., if the final concentration is 1 mg/mL, dissolve in a volume of DMSO to make a 10 mg/mL stock). Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvents and Surfactant: While stirring, add PEG 300 to the solution. Following this, add Tween® 80.
-
Final Dilution: Slowly add saline to the mixture to reach the final desired volume and concentration.
-
Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or decreasing the final drug concentration.
-
Sterilization: For intravenous administration, the final solution should be sterile filtered through a 0.22 µm syringe filter into a sterile vial.
Example Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG 300 | 40% |
| Tween® 80 | 5% |
| Saline | 45% |
Note: This vehicle composition is a common starting point and may need to be optimized for this compound based on its specific solubility and the tolerability of the animal model.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is designed for preparing a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Particle Size Reduction (optional but recommended): If the particle size of the this compound powder is large, gently grind it in a mortar and pestle to a fine powder. This will increase the surface area and improve dissolution.
-
Wetting the Powder: Add a small volume of the 0.5% methylcellulose solution to the powder in the mortar to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradual Dilution: Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously stirring or triturating.
-
Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage and Dosing: Store the suspension at 2-8°C and protect it from light. Before each administration, vigorously shake or vortex the suspension to ensure a uniform distribution of the drug particles.
Example Formulation:
| Component | Concentration |
| This compound | Desired concentration (e.g., 10 mg/mL) |
| Methylcellulose | 0.5% (w/v) in sterile water |
Visualization of Experimental Workflows
To aid in the understanding of the formulation processes, the following diagrams illustrate the key steps in preparing both the co-solvent solution and the suspension.
Caption: Workflow for preparing a co-solvent solution of this compound.
Caption: Workflow for preparing a suspension of this compound.
Stability Considerations
-
Prepare formulations fresh on the day of the experiment.
-
Store any stock solutions at low temperatures (-20°C) and for a limited time.
-
Avoid exposure to harsh acidic or basic conditions.
Conclusion
The successful preclinical evaluation of this compound relies on the use of appropriate and well-characterized formulations. The protocols provided in this document offer robust starting points for preparing both solution and suspension formulations suitable for a range of preclinical studies. Researchers are encouraged to perform pilot stability and solubility studies to further optimize these formulations for their specific experimental needs. By following these guidelines, researchers can improve the consistency and reliability of their in vivo data, thereby accelerating the development of this promising natural compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:136807-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Catalpol|2415-24-9|Wuhan DingQuan Tech Co,. Ltd. is a professional enterprise providing natural standard products [chemnorm.net]
Troubleshooting & Optimization
Technical Support Center: 6-O-Cinnamoylcatalpol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 6-O-cinnamoylcatalpol extraction. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Question | Answer |
| Why is my this compound yield consistently low? | Several factors can contribute to low yield. 1. Inefficient Cell Lysis: The plant cell walls may not be sufficiently disrupted. Ensure the plant material is finely ground to improve solvent penetration.[1] 2. Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for this compound. Aqueous mixtures of methanol or ethanol are often effective for extracting polar glycosides.[2][3] 3. Inadequate Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are critical.[1] Prolonged extraction times do not always equate to higher yields and can sometimes lead to compound degradation.[4] 4. Compound Degradation: Iridoid glycosides can be sensitive to high temperatures and pH changes.[5] Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE). |
| My extract contains a high level of impurities. How can I improve its purity? | 1. Optimize Washing Steps: In solid-phase extraction, incomplete washing can leave impurities in the final eluate.[6] 2. Selective Solvent System: Experiment with different solvent systems to selectively extract this compound while leaving behind undesirable compounds. The choice of solvent and its polarity is a crucial factor.[7] 3. Pre-extraction Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove fats that might interfere with the extraction of the target compound. |
| I am observing degradation of my target compound during extraction. What can I do to prevent this? | 1. Control Temperature: High temperatures can lead to the degradation of thermolabile compounds like some iridoid glycosides.[5] Microwave-assisted extraction (MAE) must be carefully controlled to avoid localized overheating.[4] Consider using methods like UAE at controlled, lower temperatures. 2. pH Control: The stability of iridoid glycosides can be pH-dependent. Ensure the pH of your solvent is within a stable range for this compound. 3. Minimize Extraction Time: Shorter extraction times, as often enabled by methods like UAE and MAE, reduce the exposure of the compound to potentially degrading conditions.[1][7] |
| After adding the solvent and centrifuging, I don't see a clear separation of phases. What is wrong? | Poor phase separation can lead to the loss of the target compound.[6] This can be due to: 1. Insufficient Mixing: Ensure the sample is thoroughly mixed with the solvent before centrifugation. 2. Improper Centrifugation: The speed or duration of centrifugation may be inadequate. Optimize these parameters for your specific sample and solvent. 3. Emulsion Formation: The presence of certain compounds in the plant matrix can lead to the formation of an emulsion. Adjusting the solvent system or using a different extraction technique may be necessary. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best extraction method for this compound? | There is no single "best" method, as the optimal choice depends on factors like sample matrix, available equipment, and desired scale. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored over traditional methods like maceration or Soxhlet extraction. UAE and MAE offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields due to efficient cell wall disruption.[1][7][8] |
| Which solvent should I use for extracting this compound? | This compound is a polar iridoid glycoside. Therefore, polar solvents are generally most effective. Aqueous methanol or ethanol (e.g., 70-80%) are commonly used and have proven effective for extracting phenolic and glycosidic compounds from various plant materials.[2][3] The addition of water to the organic solvent increases its polarity, which can enhance the extraction of polar compounds. |
| How do I optimize the extraction parameters for maximum yield? | To optimize your extraction, you should systematically evaluate the following parameters: 1. Solvent Concentration: Test different aqueous concentrations of your chosen solvent (e.g., 50%, 70%, 90% methanol). 2. Temperature: Evaluate a range of temperatures appropriate for your chosen method (e.g., 30-60°C for UAE). 3. Time: Assess different extraction durations (e.g., 15, 30, 45 minutes). 4. Solid-to-Solvent Ratio: Vary the ratio of plant material to solvent volume (e.g., 1:10, 1:20, 1:30 g/mL). A statistical approach like Response Surface Methodology (RSM) can be used to efficiently find the optimal combination of these factors.[7][9] |
| How can I quantify the amount of this compound in my extract? | High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or acetic acid for better peak shape). Detection is usually performed with a UV detector at a wavelength where the compound has maximum absorbance.[10] |
Data on Extraction Parameters
The following table summarizes the influence of various extraction parameters on the yield of iridoid glycosides and related phenolic compounds, as specific quantitative data for this compound is limited in published literature. This data is intended to guide optimization experiments.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid:Solvent Ratio | Effect on Yield | Reference |
| Ultrasound-Assisted (UAE) | 58% Ethanol | 30-50 | 38 | 1:30 g/mL | Optimal for simultaneous extraction of phenolics and flavonoids. | [7] |
| Ultrasound-Assisted (UAE) | 80:20 Acetone:Water | 25 | 4 | 1:100 g/mL | 100% sonication amplitude and a 0.6s pulse cycle yielded the best results for polyphenols. | [11] |
| Microwave-Assisted (MAE) | Methanol | N/A | 25 | 1:196 g/mL | Optimal conditions determined by RSM for polyphenol-rich extract. | [4][9] |
| Soxhlet Extraction | Methanol | 50 | 360 | 1:25 g/mL | A conventional method, often requires longer time and more solvent compared to UAE or MAE. | [12] |
| Solvent Reflux | 73% Methanol | 55 | 180 | N/A | Optimized conditions for the extraction of catalpol. | [1] |
| Maceration | 80% Methanol | 37 | 720 | N/A | Gave the highest yield of phenolic compounds compared to other solvents over 12 hours. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for the extraction of this compound from dried plant material using an ultrasonic bath.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, roots) at 40-50°C in an oven until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., 40-60 mesh size) using a laboratory mill. Finely ground material improves solvent penetration.[1]
2. Extraction:
- Accurately weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask.
- Add 20 mL of 70% aqueous methanol to the flask, creating a solid-to-solvent ratio of 1:20 g/mL.
- Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
- Set the extraction temperature to 45°C and the sonication time to 30 minutes. The application of ultrasound facilitates cell wall disruption and enhances mass transfer.
- After sonication, cool the flask to room temperature.
3. Sample Processing and Analysis:
- Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
- For quantitative analysis, pass the filtered extract through a 0.45 µm syringe filter before injection into an HPLC system.
- The quantification of this compound is typically performed using a reversed-phase HPLC (C18 column) with a UV detector.[10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Downregulation of cinnamoyl-coenzyme a reductase in poplar: Multiple-level phenotyping reveals effects on cell wall polymer metabolism and structure | SLU publication database (SLUpub) [publications.slu.se]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 6. Ultrasonic-assisted extraction for phenolic compounds and antioxidant activity of Moroccan Retama sphaerocarpa L. leaves: Simultaneous optimization by response surface methodology and characterization by HPLC/ESI-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
stability of 6-O-Cinnamoylcatalpol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-O-cinnamoylcatalpol under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on the stability of its parent compound, catalpol, and other iridoid glycosides with ester linkages, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 5-7). It is susceptible to degradation under strongly acidic (pH < 4) and alkaline (pH > 8) conditions, particularly at elevated temperatures. The primary degradation pathway is likely the hydrolysis of the cinnamoyl ester bond.
Q2: What are the primary degradation products of this compound under acidic or alkaline conditions?
A2: The primary degradation products are expected to be catalpol and cinnamic acid, resulting from the hydrolysis of the ester linkage at the 6-position. Under more extreme conditions, further degradation of the catalpol core may occur.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products, primarily catalpol and cinnamic acid.
Q4: What general storage conditions are recommended for this compound solutions?
A4: For short-term storage, it is advisable to keep solutions at refrigerated temperatures (2-8 °C) and buffered at a neutral or slightly acidic pH (around 6.0). For long-term storage, solutions should be frozen at -20 °C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Incompatible mobile phase pH with the analyte's pKa. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its degradation products. - Use a new or validated column. - Reduce the injection volume or sample concentration. |
| Variable retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Check the pump for leaks and ensure a steady flow rate. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use fresh, high-purity solvents. - Implement a thorough needle wash protocol between injections. |
| No peaks or very small peaks | - Detector issue (e.g., lamp off). - No sample injected. - Incorrect mobile phase composition. | - Check detector settings and lamp status. - Verify autosampler or manual injection procedure. - Confirm the mobile phase composition is appropriate for eluting the compound. |
Experimental Stability Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation observed at all pH values | - High temperature. - Presence of catalytic impurities in the buffer. | - Perform the study at a lower, controlled temperature. - Use high-purity reagents for buffer preparation. |
| Inconsistent degradation patterns | - Inaccurate pH of buffer solutions. - Fluctuation in incubation temperature. | - Calibrate the pH meter before preparing buffers. - Use a calibrated and stable incubator or water bath. |
| Precipitation of the compound in the buffer | - Poor solubility of this compound at the tested concentration and pH. | - Determine the solubility of the compound in each buffer system before starting the stability study. - Consider using a co-solvent if appropriate for the experimental design, but be aware it may affect stability. |
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format.
Table 1: Stability of this compound (% remaining) at 40°C over 48 hours
| Time (hours) | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 | pH 11.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 6 | 92.5 | 98.1 | 99.5 | 95.3 | 85.1 |
| 12 | 85.2 | 96.5 | 99.1 | 90.1 | 72.4 |
| 24 | 70.1 | 93.2 | 98.3 | 80.6 | 55.9 |
| 48 | 50.8 | 87.9 | 96.8 | 65.2 | 35.7 |
Table 2: First-Order Degradation Rate Constants (k) and Half-life (t½) of this compound at 40°C
| pH | Rate Constant (k, hours⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.0141 | 49.1 |
| 5.0 | 0.0027 | 256.7 |
| 7.0 | 0.0007 | 990.2 |
| 9.0 | 0.0089 | 77.9 |
| 11.0 | 0.0214 | 32.4 |
Experimental Protocols
Protocol for Determining the pH-Dependent Stability of this compound
This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
High-purity reagents for buffer preparation (e.g., phosphate, citrate, borate salts)
-
Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment
2. Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). A common approach is to use a universal buffer or specific buffers for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal to not significantly alter the buffer's pH.
4. Incubation:
-
Dispense aliquots of each prepared sample solution into sealed vials.
-
Incubate the vials at a constant, controlled temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition.
-
Immediately quench the degradation reaction by cooling the vial on ice and, if necessary, neutralizing the pH.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm (for the cinnamoyl group) and 210 nm (for the catalpol core)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Quantify the peak area of this compound and any major degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) for each pH condition using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Proposed primary degradation pathway of this compound.
Technical Support Center: Cinnamoyl-Containing Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamoyl-containing iridoid glycosides. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on temperature stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of cinnamoyl-containing iridoid glycosides?
A1: The stability of these compounds is primarily influenced by temperature, pH, and light exposure.[1] High temperatures can lead to degradation, while strong alkaline or acidic conditions can cause hydrolysis and other chemical transformations.[2] The entire herbal product or extract is considered the active substance, making stability testing complex due to the presence of multiple constituents.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram after heating a sample containing cinnamoyl iridoid glycosides. What could be the cause?
A2: The appearance of new peaks upon heating is likely due to thermal degradation or isomerization of the parent compound. For cinnamoyl-containing iridoid glycosides, a notable instability can be the transacylation of the cinnamoyl moiety to different hydroxyl groups on the sugar residue.[3] This can result in the formation of several isomeric products, each with a distinct retention time in HPLC.
Q3: How does the position of the cinnamoyl group affect the anti-inflammatory activity of the iridoid glycoside?
A3: The position of the 6-O-substituted cinnamyl moiety can significantly influence the anti-inflammatory effects of the compound. Variations in linkage to the C''2-OH, C''3-OH, or C''4-OH positions on the sugar moiety, as well as the number of linked moieties, are closely related to the enhancement of anti-inflammatory activity.[3]
Q4: What are the general degradation pathways for iridoid glycosides under thermal stress?
A4: Under elevated temperatures and depending on the pH, iridoid glycosides can undergo hydrolysis, particularly under strong alkaline conditions.[2] For cinnamoyl derivatives, as mentioned, transesterification of the cinnamic group is a key degradation pathway.[3]
Troubleshooting Guides
Issue: Inconsistent bioassay results after sample preparation.
-
Possible Cause: The sample preparation procedure, especially if it involves heating, may be causing degradation of the cinnamoyl-containing iridoid glycosides, leading to reduced or altered bioactivity.
-
Troubleshooting Steps:
-
Minimize heat exposure during extraction and sample preparation.
-
Perform a stability study on your compound under the conditions used for sample preparation (see Experimental Protocols section).
-
Analyze the sample by HPLC or LC-MS before and after sample preparation to check for the appearance of degradation products.
-
Consider using milder extraction and solubilization techniques that do not require high temperatures.
-
Issue: Difficulty in identifying and quantifying cinnamoyl-containing iridoid glycosides in complex mixtures.
-
Possible Cause: The inherent instability of these compounds can make their analysis challenging. Co-elution with other components in the extract can also complicate quantification.
-
Troubleshooting Steps:
-
Use a high-resolution analytical technique such as UPLC-PDA or LC-MS/MS for better separation and identification.[4][5]
-
Develop a specific and validated analytical method for your compound of interest, including forced degradation studies to identify potential degradation products.
-
Employ tandem mass spectrometry (MS/MS) for structural elucidation of unknown peaks.[5]
-
Quantitative Data on Temperature Stability
The following table summarizes the temperature stability of six iridoid glycosides from the seed meal of Eucommia ulmoides Oliv.
| Compound | Type | Temperature Stability (20-80 °C) | Notes |
| Geniposidic acid (GPA) | Monomer | Stable | No significant degradation observed. |
| Scyphiphin D (SD) | Dimer | Stable | Hydrolyzed only under strong alkaline conditions. |
| Ulmoidoside A (UA) | Dimer | Stable | Hydrolyzed only under strong alkaline conditions. |
| Ulmoidoside B (UB) | Trimer | Unstable | Affected by high temperature, alkaline, and strong acid conditions. |
| Ulmoidoside C (UC) | Tetramer | Stable | Inert to increasing temperatures. |
| Ulmoidoside D (UD) | Tetramer | Unstable | Affected by high temperature, alkaline, and strong acid conditions. |
Data sourced from a study on iridoid glycosides from Eucommia ulmoides Oliver.[2][6]
Experimental Protocols
Protocol for Assessing Temperature Stability of Cinnamoyl-Containing Iridoid Glycosides
This protocol is adapted from methodologies used for the stability testing of iridoid glycosides.[6][7]
-
Sample Preparation:
-
Dissolve a known concentration of the purified cinnamoyl-containing iridoid glycoside or extract in a suitable solvent (e.g., water or a buffered solution).
-
Prepare several aliquots of the sample solution.
-
-
Incubation:
-
Incubate the sample aliquots at different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C) for a defined period (e.g., 24-48 hours).
-
Include a control sample stored at a low temperature (e.g., 4 °C) where the compound is known to be stable.
-
-
Analysis:
-
At specified time points, withdraw an aliquot from each temperature condition.
-
Analyze the samples using a validated UPLC-PDA or LC-MS method to determine the concentration of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of time for each temperature.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the compound at each temperature.
-
Visualizations
Caption: Experimental workflow for temperature stability testing.
Caption: Potential thermal degradation pathways.
Caption: Signaling pathways modulated by iridoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-O-Cinnamoylcatalpol Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-O-Cinnamoylcatalpol in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in acidic solution. | The iridoid core of catalpol is known to be unstable in acidic conditions, especially at elevated temperatures. The glycosidic bond and the acetal structure are susceptible to acid-catalyzed hydrolysis.[1][2] | - Maintain the pH of the solution in the neutral range (pH 6-8) for optimal stability. - If acidic conditions are necessary for the experiment, conduct the experiment at low temperatures (e.g., 4°C) and for the shortest possible duration. - Use a buffered solution to maintain a stable pH. |
| Formation of an unknown precipitate during storage. | Under alkaline conditions, the cinnamoyl ester bond can be hydrolyzed, leading to the formation of cinnamic acid and catalpol. Cinnamic acid has limited solubility in aqueous solutions and may precipitate. | - Avoid storing solutions of this compound at high pH. - If a precipitate is observed, it can be dissolved by adjusting the pH to neutral or slightly acidic, or by adding a small amount of an organic co-solvent like ethanol or methanol. |
| Inconsistent results in analytical assays (e.g., HPLC). | This compound can degrade during the analytical process itself, especially if the mobile phase is acidic or if the analysis is performed at elevated temperatures. This can lead to the appearance of degradation peaks and a decrease in the main compound's peak area. | - Use a mobile phase with a pH as close to neutral as possible. - Keep the column temperature at a moderate level (e.g., 25-30°C). - Ensure that the sample is fresh and has been stored properly before analysis. - Perform a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.[3] |
| Appearance of multiple peaks in the chromatogram that are not present in the standard. | This could be due to the presence of isomers of this compound or its degradation products. The iridoid structure can undergo epimerization at certain positions under specific conditions. | - Use a high-resolution HPLC column and optimize the separation conditions to resolve all isomers. - Employ mass spectrometry (MS) detection to identify the molecular weights of the different peaks and aid in their identification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in solution?
A1: The degradation of this compound in solution is expected to proceed through two main pathways:
-
Hydrolysis of the Cinnamoyl Ester Bond: This is a primary degradation route, especially under alkaline conditions, yielding catalpol and cinnamic acid.
-
Degradation of the Catalpol Core: The iridoid structure of catalpol is susceptible to degradation, particularly in acidic solutions and at higher temperatures. This can involve the opening of the pyran ring and further rearrangements.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic pH (<6): Promotes the degradation of the catalpol core.[1][2]
-
Neutral pH (6-8): Generally provides the best stability for the molecule.
-
Alkaline pH (>8): Accelerates the hydrolysis of the cinnamoyl ester bond.
Q3: What is the influence of temperature on the degradation of this compound?
A3: Increased temperature accelerates the degradation of this compound, regardless of the pH. The degradation of the catalpol moiety, in particular, is sensitive to higher temperatures.[1][2]
Q4: What are the expected degradation products of this compound?
A4: Based on the degradation of catalpol and the hydrolysis of cinnamoyl esters, the expected degradation products include:
-
Catalpol
-
Cinnamic acid
-
Degradation products of catalpol, such as jiofuraldehyde, cataldehyde, and norviburtinal, have been identified under specific conditions.
Q5: How can I monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.
Quantitative Data
The following table summarizes the degradation kinetics of catalpol, the core structure of this compound. This data can be used as a reference for predicting the stability of this compound under similar conditions.
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| pH 4.0, 100°C | 0.108 h⁻¹ | 6.42 h | [1][2] |
| pH 5.0, 100°C | 0.045 h⁻¹ | 15.4 h | [1][2] |
| pH 6.0, 100°C | 0.015 h⁻¹ | 46.2 h | [1][2] |
| pH 7.0, 100°C | Stable | - | [1][2] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Different pH Buffers
-
Materials:
-
This compound
-
Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
HPLC grade water, methanol, and acetonitrile
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: 0-20 min, 10-50% B; 20-25 min, 50-10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm (for the cinnamoyl group) and 210 nm (for the iridoid core)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound against time.
-
The slope of the linear regression will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Proposed degradation pathways of this compound in solution.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Purification of 6-O-Cinnamoylcatalpol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-O-Cinnamoylcatalpol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in the purification of this compound, an iridoid glycoside, stem from its chemical nature and the complexity of the natural extracts from which it is typically isolated. Key difficulties include:
-
Presence of Structurally Similar Impurities: Crude plant extracts often contain a variety of other iridoid glycosides, including catalpol and its other esters, which have very similar polarities and chromatographic behaviors, making separation difficult.
-
Chemical Instability: Like its parent compound catalpol, this compound can be sensitive to certain conditions. Catalpol itself is known to be unstable in acidic environments and at high temperatures, which can lead to degradation during extraction and purification.
-
Low Abundance: The concentration of this compound in plant sources can be low, necessitating efficient extraction and purification methods to obtain sufficient quantities for research and development.
-
Co-extraction of Interfering Compounds: Plant extracts are complex mixtures containing pigments, tannins, and other secondary metabolites that can interfere with chromatographic separation and reduce the lifespan of purification columns.
Q2: Which chromatographic techniques are most effective for purifying this compound?
Several chromatographic techniques have proven effective for the separation of iridoid glycosides and can be applied to the purification of this compound:
-
High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It is particularly well-suited for the separation of polar compounds like iridoid glycosides from complex natural product extracts.
-
Column Chromatography: Conventional column chromatography using various stationary phases is a common approach.
-
Silica Gel: Often used for initial fractionation of the crude extract.
-
Reversed-Phase (C18): Effective for separating compounds based on hydrophobicity. This is a key step for purifying catalpol derivatives.
-
Macroporous Resins: Useful for initial cleanup and enrichment of the target compound from the crude extract.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is often used as a final polishing step to achieve high purity of the target compound.
Q3: What are some common impurities to look out for during the purification of this compound?
Based on the purification of related iridoid glycosides, common impurities may include:
-
Catalpol: The unesterified parent compound.
-
Other Catalpol Esters: Plant extracts may contain various other esters of catalpol with different acyl groups.
-
Isomers of this compound: Positional isomers or stereoisomers may be present.
-
Degradation Products: Resulting from the hydrolysis of the cinnamoyl group or other structural rearrangements, especially if the sample is exposed to harsh pH or high temperatures.
-
Phenolic Compounds: Co-extracted from the plant material.
Q4: How can I monitor the purity of this compound during the purification process?
Purity can be monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for assessing the purity of fractions. A diode-array detector (DAD) can provide additional information about the spectral properties of the compound and any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of fractions and for optimizing solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for identifying any residual impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be coupled with HPLC (LC-MS) for online analysis of fractions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient extraction from the plant material.- Degradation of the compound during extraction or purification.- Irreversible adsorption on the chromatographic column. | - Optimize extraction parameters (solvent, temperature, time).- Avoid high temperatures and acidic conditions. Use buffered mobile phases if necessary.- Consider using HSCCC to avoid a solid stationary phase. For column chromatography, test different stationary phases. |
| Poor Separation from Impurities | - Inappropriate chromatographic method or conditions.- Co-elution of structurally similar compounds. | - Optimize the mobile phase composition for your column. Gradient elution is often more effective than isocratic.- Try a different chromatographic technique (e.g., switch from normal-phase to reversed-phase, or try HSCCC).- Employ a multi-step purification strategy, using different separation principles at each step. |
| Peak Tailing in HPLC Analysis | - Overloading of the analytical column.- Interaction of the compound with active sites on the stationary phase.- Inappropriate mobile phase pH. | - Inject a smaller sample volume or a more dilute solution.- Use a high-purity, end-capped analytical column.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Compound Degradation on the Column | - Active sites on the stationary phase (e.g., acidic silica gel).- Unstable mobile phase. | - Use deactivated or end-capped silica gel.- Ensure the mobile phase is freshly prepared and degassed. |
| Irreproducible Retention Times | - Fluctuation in mobile phase composition or flow rate.- Column temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for consistent performance.- Use a column oven to maintain a constant temperature.- Use a guard column and regularly check the performance of the analytical column. |
Data Presentation: Comparison of Purification Techniques for Iridoid Glycosides
The following table presents representative data for the purification of iridoid glycosides, including catalpol and its derivatives, to illustrate the potential performance of different techniques. Specific data for this compound is limited in the literature.
| Purification Technique | Stationary/Mobile Phase System (Example) | Target Compound | Purity Achieved (%) | Yield/Recovery (%) | Reference (for similar compounds) |
| HSCCC | Two-phase solvent system (e.g., Ethyl acetate-n-butanol-water) | Catalpol | > 95 | High recovery | General principle for iridoids |
| Silica Gel Column Chromatography | Gradient elution with Chloroform-Methanol | Iridoid Glycosides | Fractionation, variable purity | Variable | General phytochemical isolation |
| Reversed-Phase (C18) Column Chromatography | Gradient elution with Acetonitrile-Water | Catalpol Derivatives | > 98 (after multiple steps) | Moderate | General principle for purification |
| Preparative HPLC | C18 column with Acetonitrile-Water gradient | Iridoid Glycosides | > 99 | Lower throughput, high purity | Final polishing step |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature. Maceration or sonication can be used to improve extraction efficiency.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to achieve initial separation of compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Initial Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin. A gradient elution is employed to separate the components into fractions of decreasing polarity.
Detailed Methodology for High-Speed Countercurrent Chromatography (HSCCC) Purification (Illustrative Example for Iridoid Glycosides):
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. The ideal K value is typically between 0.5 and 2.0. A common system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, and water.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (either the upper or lower phase of the solvent system).
-
The apparatus is then rotated at a specific speed.
-
The mobile phase (the other phase of the solvent system) is pumped through the column until hydrodynamic equilibrium is reached.
-
The sample, dissolved in a small volume of the mobile or stationary phase, is injected into the column.
-
The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
-
-
Analysis of Fractions: The collected fractions are analyzed by HPLC to determine the purity of the target compound. Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Technical Support Center: Optimizing HPLC Separation of 6-O-Cinnamoylcatalpol from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-O-Cinnamoylcatalpol from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution Between Isomer Peaks | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Suboptimal temperature. | - Column Selection: Screen different stationary phases. For positional isomers, a phenyl-based column might offer better selectivity for aromatic compounds. For diastereomers, standard C18 columns can often provide separation.[1]- Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Introduce additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and selectivity.[2]- Temperature Control: Vary the column temperature. Lowering the temperature can sometimes enhance resolution between closely eluting peaks.[2] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Column degradation. | - Mobile Phase Additives: Add a small percentage of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase to minimize unwanted interactions.[2]- Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.- Column Health: If the problem persists, consider that the column may be degrading and in need of replacement.[3] |
| Shifting Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Pump malfunction. | - Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection. This is especially crucial in normal-phase chromatography where water content can significantly affect retention.[4]- Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed.[5]- System Check: Verify that the HPLC pump is delivering a consistent flow rate and composition.[3] |
| Split Peaks | - Issue with the injector rotor seal.- Partial blockage in the flow path.- Sample solvent incompatible with the mobile phase. | - Injector Maintenance: Inspect and replace the injector rotor seal if it is worn.- Check for Blockages: Systematically check for blockages from the detector back to the pump.[3]- Solvent Compatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[5] |
| No Peaks or Loss of Sensitivity | - Leak in the system.- Detector malfunction (e.g., lamp needs replacement).- Compound degradation. | - System Check: Inspect for any leaks in the fluidic path.[3]- Detector Maintenance: Check the detector lamp's usage and replace it if necessary.[3]- Sample Stability: Investigate the stability of this compound under the analytical conditions.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomers of this compound I might encounter?
The most common isomers would be positional isomers (e.g., ortho, meta, para substitution on the cinnamoyl ring if substituents are present) and geometric isomers (cis/trans or E/Z) of the cinnamoyl group. Stereoisomers at chiral centers of the catalpol moiety are also possible.[1]
Q2: Which type of HPLC column is best suited for separating these isomers?
The choice of column is critical. For separating positional aromatic isomers, a column with a phenyl stationary phase can provide enhanced selectivity due to π-π interactions.[1] For geometric isomers, a C18 or a cholesterol-based column that offers shape selectivity can be effective.[1] A systematic screening of different column chemistries is often the most efficient approach.
Q3: How does the mobile phase composition affect the separation of this compound isomers?
The mobile phase composition, particularly the type and proportion of the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase, will significantly impact the retention and selectivity of the isomers. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution.
Q4: Should I use an isocratic or gradient elution method?
An initial gradient run is highly recommended during method development.[8] This will help you determine the approximate elution conditions and whether an isocratic method is feasible. If the isomers elute very close together, an isocratic method with a fine-tuned mobile phase composition may provide better resolution. If there is a wider range of polarities among the isomers and any impurities, a shallow gradient will likely be more effective.
Q5: What are typical starting conditions for method development?
A good starting point for reversed-phase HPLC would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance (e.g., 280 nm).[9]
-
Column Temperature: 30 °C
These conditions can then be optimized based on the initial results.
Experimental Protocols
General HPLC Method for Separation of this compound Isomers
This protocol describes a general reversed-phase HPLC method that can be used as a starting point for optimizing the separation.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) %A %B 0 70 30 20 50 50 25 50 50 26 70 30 | 35 | 70 | 30 |
-
-
Sample Preparation: Dissolve the sample containing this compound and its isomers in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the effect of the organic modifier on the retention time (t_R) and resolution (R_s) of this compound and a hypothetical isomer.
| Mobile Phase Composition (% Acetonitrile in Water with 0.1% Formic Acid) | t_R of this compound (min) | t_R of Isomer (min) | Resolution (R_s) |
| 35% | 15.2 | 16.1 | 1.4 |
| 40% | 12.8 | 13.5 | 1.6 |
| 45% | 10.5 | 11.0 | 1.2 |
This data is illustrative and will vary depending on the specific isomers and HPLC system.
Visualizations
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-nps.or.kr [e-nps.or.kr]
Technical Support Center: Overcoming Low Solubility of 6-O-Cinnamoylcatalpol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 6-O-Cinnamoylcatalpol.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?
A1: The low aqueous solubility of this compound is a common challenge due to its hydrophobic cinnamoyl group. Initial steps to address this include:
-
Sonication: This can help to break down powder agglomerates and increase the surface area exposed to the solvent.
-
Gentle Heating: A slight increase in temperature can enhance solubility. However, be cautious of potential degradation of the compound. It is recommended to perform a stability test at the desired temperature.
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While this compound does not have strongly acidic or basic groups, slight pH adjustments might influence its solubility and should be tested within the stability range of the compound.
Q2: Are there any simple additives I can use to improve the solubility of this compound in my aqueous buffer?
A2: Yes, several excipients can be used to enhance solubility. The most common approaches for initial screening are:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1][2][3] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5] Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used in biological experiments due to their lower toxicity.
Q3: My experiment is sensitive to organic solvents. What are some alternative methods to increase the aqueous solubility of this compound?
A3: If organic solvents are not suitable for your experimental system, you can explore the following advanced formulation strategies:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8][9]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10][11][12][13][14]
-
Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier at a solid state, which can enhance its wettability and dissolution rate.[15][16][17][18][19]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Problem: this compound precipitates out of the aqueous buffer upon preparation or during the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
| Possible Cause | Suggested Solution |
| Insufficient Dissolution Energy | Increase the energy input during dissolution by using a vortex mixer for a longer duration or by sonicating the solution in a bath sonicator. |
| Low Intrinsic Solubility | The inherent chemical structure of this compound limits its interaction with water. This requires the use of solubility-enhancing excipients. |
| Use of Co-solvents | Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Then, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and prevent localized precipitation. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific experimental setup. |
| Cyclodextrin Complexation | Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic cinnamoyl moiety and present a hydrophilic exterior to the aqueous environment. |
| Particle Size Effects | If the compound is not fully dissolving, reducing the particle size can increase the dissolution rate. This can be achieved by preparing a nanosuspension. |
Data Presentation
The following tables provide an example of how to present quantitative data when evaluating different solubility enhancement techniques for this compound. Note: The data presented here is illustrative and should be replaced with your experimental findings.
Table 1: Solubility of this compound with Different Co-solvents.
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 50 |
| DMSO | 5 | 250 |
| Ethanol | 1 | 40 |
| Ethanol | 5 | 200 |
| PEG 400 | 1 | 35 |
| PEG 400 | 5 | 180 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of this compound.
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| β-Cyclodextrin | 10 | 75 |
| HP-β-Cyclodextrin | 10 | 150 |
| HP-β-Cyclodextrin | 20 | 280 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Caption: Workflow for preparing a co-solvent stock solution.
Methodology:
-
Weigh the required amount of this compound.
-
Add a minimal volume of the chosen co-solvent (e.g., DMSO) to the compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved, creating a high-concentration stock solution.
-
While vigorously stirring the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the soluble this compound-cyclodextrin inclusion complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV). This method is based on the co-precipitation technique for forming inclusion complexes.[20][21]
Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling
Caption: Workflow for preparing a nanosuspension via wet milling.
Methodology:
-
Prepare a dispersion medium consisting of an aqueous buffer and a suitable stabilizer (e.g., 0.5% w/v Tween® 80).
-
Add this compound to the dispersion medium to form a coarse suspension.
-
Introduce milling media, such as zirconium oxide beads, to the suspension.
-
Subject the mixture to a wet milling process using a bead mill or a high-pressure homogenizer until the desired particle size is achieved.[22][23]
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. ijpsr.com [ijpsr.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijhsr.org [ijhsr.org]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hrpub.org [hrpub.org]
- 15. jddtonline.info [jddtonline.info]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jopcr.com [jopcr.com]
- 19. japer.in [japer.in]
- 20. oatext.com [oatext.com]
- 21. humapub.com [humapub.com]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of 6-O-Cinnamoylcatalpol during storage
Welcome to the technical support center for 6-O-Cinnamoylcatalpol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during storage?
A1: The primary cause of instability is the isomerization of the cinnamoyl group, specifically the conversion between trans (E) and cis (Z) isomers. This process can be initiated by exposure to light, particularly UV radiation, as well as non-optimal temperature and pH conditions.
Q2: What are the potential consequences of isomerization?
A2: Isomerization can lead to a mixed population of cis and trans isomers in your sample. This is problematic because the different isomers may exhibit different biological activities and physicochemical properties, potentially leading to inconsistent experimental results and affecting the overall efficacy and safety profile of a drug candidate.
Q3: How can I detect if my sample of this compound has undergone isomerization?
A3: The most common methods for detecting and quantifying isomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the cis and trans isomers, which will appear as distinct peaks in the chromatogram.[1][2][3][4][5][6] NMR spectroscopy can be used to confirm the structural identity of each isomer.
Q4: What are the ideal storage conditions to prevent isomerization?
A4: To minimize isomerization, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store it in amber vials or containers that protect it from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable. The compound should be stored as a dry powder whenever possible.
Q5: How does pH affect the stability of this compound?
A5: Iridoid glycosides, including catalpol derivatives, are susceptible to degradation under strongly acidic or alkaline conditions.[7] The ester linkage of the cinnamoyl group is particularly prone to hydrolysis under these conditions. For dissolution, it is recommended to use neutral or slightly acidic buffers and to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of a new, closely eluting peak in HPLC analysis. | Isomerization of the cinnamoyl group. | 1. Protect all samples and standards from light by using amber vials and minimizing exposure time. 2. Re-analyze the sample using a validated HPLC method capable of separating cis and trans isomers. 3. Confirm the identity of the new peak using mass spectrometry or by inducing isomerization in a standard sample for comparison. |
| Inconsistent biological activity in assays. | Presence of varying ratios of cis and trans isomers. | 1. Re-evaluate the purity of your this compound stock using HPLC. 2. If isomerization is confirmed, purify the desired isomer or use a consistent, quantified mixture for your experiments. 3. Implement stricter storage and handling protocols to prevent future isomerization. |
| Degradation of the compound in solution. | Hydrolysis of the ester or glycosidic bond due to improper pH or high temperature. | 1. Ensure the pH of your solvent is within a stable range (ideally near neutral). 2. Prepare solutions fresh and avoid prolonged storage, especially at room temperature or higher. 3. If heating is necessary for an experiment, conduct a preliminary stability test to determine the extent of degradation under those conditions. |
Data Summary
The following table summarizes the key factors influencing the stability of this compound based on data from related compounds.
| Factor | Condition | Effect on Stability | Recommendation |
| Light | UV radiation, Sunlight | Promotes trans to cis isomerization.[8][9] | Store in amber vials or light-protectant containers. Work in a dimly lit environment when handling the compound. |
| Temperature | High Temperatures (>40°C) | Can accelerate both isomerization and degradation.[7][10][11][12][13] | Store at low temperatures (2-8°C for short-term, -20°C or lower for long-term). |
| pH | Strong Acid (pH < 3) or Strong Base (pH > 9) | Can catalyze the hydrolysis of the ester linkage, leading to degradation.[7][14][15][16][17][18] | Maintain solutions at or near neutral pH. Use freshly prepared buffers. |
| Solvent | Protic solvents | May participate in hydrolysis reactions, especially at non-neutral pH. | Use aprotic solvents for long-term storage in solution if necessary, although storage as a dry powder is preferred. |
Experimental Protocols
Forced Degradation Study to Assess Isomerization
This protocol is designed to intentionally induce isomerization and degradation to understand the stability limits of this compound and to develop stability-indicating analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Photostability: Expose the solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for varying durations (e.g., 1, 4, 8, 24 hours). A control sample should be kept in the dark.
-
Thermal Stability: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for different time points. A control sample should be stored at the recommended storage temperature.
-
Acid/Base Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution and monitor at room temperature and elevated temperatures at various time intervals. Neutralize the samples before analysis.
3. Analytical Method:
-
HPLC Analysis:
-
Column: A C18 column is a common choice for separating isomers of cinnamoyl derivatives.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 310-330 nm).
-
-
NMR Analysis:
-
Dissolve the stressed samples in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquire 1H NMR spectra to identify the characteristic signals of the cis and trans isomers. The coupling constants of the vinyl protons are typically different for the two isomers.
-
Diagrams
Caption: Factors leading to isomerization and degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved HRGC separation of cis, trans CLA isomers as Diels-Alder adducts of alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. nacalai.com [nacalai.com]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of catalpol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC, such as peak tailing, fronting, broadening, or splitting, can stem from a variety of factors. These issues can compromise the accuracy and reproducibility of your quantitative analysis.[1][2][3] The primary causes can be grouped into four main categories:
-
Column-related issues: This includes column degradation, contamination, voids in the packing material, or the use of an inappropriate column chemistry for the analyte.[4][5][6]
-
Mobile phase-related issues: Problems with the mobile phase can include an incorrect pH, improper solvent composition or preparation, or insufficient buffering.[2][7][8]
-
Sample-related issues: The sample itself can be a source of problems, such as overloading the column, using a sample solvent that is incompatible with the mobile phase, or the presence of interfering matrix components.[6]
-
Instrument-related issues: Issues with the HPLC system, such as extra-column volume, leaks, or improper connections, can also lead to distorted peak shapes.[6][9]
Q2: My catalpol derivative peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where a peak has an asymmetrical tail, is a common issue in reversed-phase HPLC of basic compounds.[5] For catalpol and its derivatives, which contain polar functional groups, this can be a frequent problem.
-
Secondary Interactions: A primary cause of tailing for polar or basic analytes is the interaction with residual silanol groups on the silica-based stationary phase of the column.[5]
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[6]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing.[5]
Q3: I'm observing peak fronting for my catalpol derivative. What does this indicate?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than peak tailing but can still occur.
-
Column Overload: This is a very common cause of peak fronting.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Q4: My peaks are broad and have poor resolution. How can I improve them?
Broad peaks can be caused by several factors that lead to a loss of efficiency in the separation.
-
Column Issues: A poorly packed or old column can result in peak broadening.[2]
-
Solution: Replace the column with a new one of the same type. Consider using a column with smaller particles or a longer column for better efficiency.[1]
-
-
Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.[6]
-
-
Mobile Phase Composition: An incorrect mobile phase composition can lead to poor retention and broad peaks.
-
Solution: Optimize the mobile phase composition, including the ratio of organic solvent to water and the concentration of any additives.[2]
-
Q5: Why are my peaks splitting?
Split peaks can be a frustrating problem and can point to a few different issues.
-
Column Inlet Blockage: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the stationary phase, leading to split peaks.
-
Solution: Replace the guard column or, if possible, reverse-flush the analytical column to remove the blockage.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Co-elution: The split peak may actually be two different compounds that are not fully resolved.
-
Solution: Adjust the mobile phase composition or gradient to improve the separation.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape issues.
Caption: A workflow diagram for troubleshooting poor peak shape in HPLC.
Data Presentation
Table 1: Common HPLC Parameters for Catalpol Analysis
This table summarizes typical starting conditions for the HPLC analysis of catalpol, based on published methods.[11][12][13]
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., Phenomenex Kinetex C18, YMC-Pack ODS-A) |
| Column Dimensions | 100-250 mm length, 4.6 mm i.d. |
| Particle Size | 2.6 - 5 µm |
| Mobile Phase | Acetonitrile and water with an acid modifier |
| Organic Solvent | Acetonitrile (ACN) |
| Aqueous Phase | Water with 0.1% formic acid or 0.1% phosphoric acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of Catalpol
This protocol provides a general methodology for the quantitative analysis of catalpol in plant extracts, adapted from published literature.[11]
1. Sample Preparation: a. Accurately weigh the dried plant material. b. Extract the material with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux. c. Filter the extract through a 0.45 µm syringe filter prior to injection.
2. Standard Preparation: a. Prepare a stock solution of catalpol standard in methanol. b. Create a series of calibration standards by diluting the stock solution with the mobile phase.
3. HPLC Conditions: a. Column: C18, 4.6 x 100 mm, 2.6 µm. b. Mobile Phase: 5% Acetonitrile and 95% water with 0.1% formic acid. c. Flow Rate: 0.4 mL/min. d. Column Temperature: 30 °C. e. Detection Wavelength: 210 nm. f. Injection Volume: 10 µL.
4. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards and samples. c. Construct a calibration curve by plotting the peak area of the standards against their concentration. d. Determine the concentration of catalpol in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualization
Caption: Logical relationships between causes of poor peak shape and their solutions.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. support.waters.com [support.waters.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of plant extracts?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the analysis of complex samples like plant extracts, these effects can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: How can I identify if my analysis is affected by matrix effects?
A: There are two primary methods to identify the presence of matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] It involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the mass spectrometer. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of matrix effects.[1][4]
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for your analyte: one in a neat solvent and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a quantitative indication of matrix effects.[5]
Q3: What are the main strategies to minimize matrix effects?
A: The main strategies can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][8]
-
Chromatographic Separation: Optimizing the LC method can help to separate the analyte of interest from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase.[7]
-
Correction using Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[9][10] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS analysis of plant extracts that may be related to matrix effects.
Problem: My analyte signal is significantly lower in plant extract samples compared to the pure standard solution.
-
Possible Cause: This is a classic indication of ion suppression, where co-eluting compounds from the plant matrix are interfering with the ionization of your analyte.[7]
-
Solutions:
-
Improve Sample Preparation: A more rigorous sample cleanup is often the most effective solution. Consider implementing or optimizing an SPE or LLE protocol to remove interfering compounds.[7][8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[11][12] A dilution factor of 25-40 can significantly reduce ion suppression.[13] However, ensure that the analyte concentration remains above the limit of quantification (LOQ).[11]
-
Optimize Chromatography: Modify your LC method to improve the separation of your analyte from the interfering matrix components. This could involve changing the gradient, the mobile phase composition, or trying a column with a different chemistry.[7]
-
Problem: I am observing high variability and poor reproducibility in my quantitative results.
-
Possible Cause: Sample-to-sample variation in the complex matrix of plant extracts can lead to inconsistent ion suppression, resulting in poor reproducibility.[1]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variable matrix effects. The ratio of the analyte to the SIL-IS should remain constant even with varying degrees of ion suppression.[9][10]
-
Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your actual samples. This helps to compensate for consistent matrix effects.[14]
-
Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, can help to minimize the variability in the matrix composition between samples.[7]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
This is a general protocol that should be optimized for the specific analyte and plant matrix.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[15]
-
Equilibration: Flush the cartridge with the same solvent as your sample matrix (e.g., water or a specific buffer) to ensure compatibility.[16]
-
Loading: Load the plant extract onto the cartridge at a slow and steady flow rate.[16]
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.[15]
-
Elution: Elute the analyte of interest with a strong solvent into a clean collection tube.[17]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[7]
Protocol 2: QuEChERS for Plant Extracts
This method is widely used for the analysis of pesticides in plant matrices.[6][18][19]
-
Extraction:
-
Weigh a homogenized sample of the plant material (e.g., 10-15 g) into a centrifuge tube.[14]
-
For dry samples, add an appropriate amount of water.[20]
-
Add acetonitrile and shake vigorously.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake again.
-
Centrifuge the sample.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove specific interferences like sugars, lipids, and pigments.[21]
-
Vortex and then centrifuge the sample.
-
The resulting supernatant is ready for LC-MS analysis, possibly after a dilution step.[6]
-
Data Presentation
Table 1: Comparison of d-SPE Sorbents for Matrix Component Removal in Spinach Extract
| d-SPE Sorbent | Median Matrix Component Removal (%) |
| Z-Sep® | 50 |
| PSA | Good overall performance |
| MWCNTs | High analyte loss for some compounds |
Data synthesized from a study by Peter, M., & Müller, C. (2024).[22][23]
Table 2: Effect of Sample Dilution on Matrix Effect Reduction
| Dilution Factor | Reduction in Ion Suppression |
| 15x | Sufficient to eliminate most matrix effects in many cases.[11] |
| 25-40x | Reduces ion suppression to less than 20% if the initial suppression is ≤80%.[12][13] |
This data highlights that sample dilution is an effective strategy, but the required dilution factor depends on the severity of the initial matrix effect.
Visualizations
Caption: A workflow diagram for troubleshooting matrix effects in LC-MS analysis.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE) of plant extracts.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com.au [chromtech.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 16. Solid Phase Extraction Explained [scioninstruments.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Restek - Blog [restek.com]
- 21. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Challenges in the Scale-Up Isolation of 6-O-Cinnamoylcatalpol
For researchers, scientists, and professionals in drug development, the successful isolation of bioactive compounds is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up isolation of 6-O-cinnamoylcatalpol, an iridoid glycoside of significant interest.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction, purification, and scale-up of this compound isolation.
Issue 1: Low Yield of Crude Extract
-
Question: We are experiencing a lower than expected yield of the crude extract containing this compound from our plant material. What are the potential causes and solutions?
-
Answer: Low extraction yields can stem from several factors. Firstly, the choice of solvent and extraction method is crucial. For iridoid glycosides, methanol has been shown to be an effective solvent. The extraction process itself, whether maceration, sonication, or reflux, can also significantly impact the yield. Increasing the extraction temperature and time may enhance the yield; for instance, optimizing reflux extraction to around 77°C for 3.5 hours has been shown to be effective for similar compounds. Additionally, the quality and pre-treatment of the plant material are important. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC
-
Question: During the preparative HPLC purification of this compound, we are observing poor separation of our target compound from impurities, as well as significant peak tailing. How can we improve this?
-
Answer: Poor resolution and peak tailing are common challenges in chromatography. Here are several troubleshooting steps:
-
Mobile Phase Optimization: The composition of the mobile phase is critical. For reverse-phase HPLC of iridoid glycosides, a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is used. Experiment with different gradient slopes and solvent compositions to improve separation.
-
Column Overload: Peak tailing can be a sign of column overload. Try reducing the amount of sample injected onto the column. If a smaller injection volume improves the peak shape, you may need to either increase the column diameter or perform multiple smaller injections.
-
Secondary Interactions: Iridoid glycosides can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Using a highly end-capped column or adding a competitive base, like triethylamine (TEA), to the mobile phase can help mitigate these interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Column Health: A deteriorating column can lead to poor peak shape. Check for a void at the column inlet or a blocked frit. Reversing and flushing the column, or ultimately replacing it, may be necessary.
-
Issue 3: Compound Instability and Degradation
-
Question: We suspect that this compound may be degrading during the isolation process. What are the stability concerns, and how can we minimize degradation?
-
Answer: Iridoid glycosides can be susceptible to degradation under certain conditions.[1][2] Key factors to consider are pH and temperature.
-
pH Stability: Some iridoid glycosides are unstable in strong alkaline or acidic conditions.[1][2] It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. The use of buffers in the mobile phase can help control the pH.
-
Thermal Stability: High temperatures can also lead to the degradation of these compounds.[1][2] During solvent evaporation steps, use a rotary evaporator at a controlled, moderate temperature. Avoid prolonged exposure of the compound to heat.
-
Enzymatic Degradation: Fresh plant material contains enzymes that can degrade glycosides. Proper drying or flash-freezing of the plant material immediately after harvesting can deactivate these enzymes.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a preparative HPLC method for this compound?
A1: A good starting point for preparative reverse-phase HPLC would be a C18 column. The mobile phase could consist of a gradient of methanol and water or acetonitrile and water, with the addition of 0.1% formic acid to improve peak shape. For example, a gradient could start with a lower percentage of the organic solvent and gradually increase to elute the compound. The specific gradient profile will need to be optimized based on the crude extract's complexity.
Q2: Are there alternative purification techniques to preparative HPLC for scale-up?
A2: Yes, High-Performance Countercurrent Chromatography (HPCCC) is a viable alternative for the large-scale isolation of iridoid glycosides. HPCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous in preventing irreversible adsorption of the sample. For the isolation of a similar compound, 6-O-(3'',4''-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol, from Verbascum ovalifolium, a biphasic solvent system of n-hexane, ethyl acetate, n-butanol/methanol, and water was successfully used.[1]
Q3: What kind of yields can be expected for this compound from plant sources?
A3: The yield of this compound will vary significantly depending on the plant species, the part of the plant used (e.g., leaves, flowers, roots), the geographical origin, and the time of harvest. A study on the isolation of a related compound from Verbascum ovalifolium reported obtaining 8 mg of 6-O-(3'',4''-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol with 95.3% purity from the plant extract, though the initial plant mass was not specified.[1] Quantitative analysis of the specific plant material prior to scale-up is recommended to estimate potential yields.
Experimental Protocols
General Experimental Workflow for Iridoid Glycoside Isolation
References
Technical Support Center: Enhancing Chromatographic Resolution of Catalpol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in the chromatographic analysis of catalpol and its derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during experiments.
Issue 1: Poor Peak Resolution or Co-elution
Question: My chromatogram shows overlapping or poorly resolved peaks for catalpol and its related derivatives. What steps can I take to improve the separation?
Answer: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification.[1] Poor resolution is often a result of insufficient selectivity or efficiency. A systematic approach, changing one parameter at a time, is recommended to identify the solution.[2]
Initial Steps:
-
Optimize Mobile Phase Composition: The ratio of aqueous to organic solvent is a powerful tool for adjusting retention and selectivity.[2][3]
-
Decrease Organic Content: Increasing the proportion of the aqueous phase (e.g., water with additives) will increase the retention time of polar compounds like catalpol, which can often improve separation between closely eluting peaks.[1]
-
Evaluate Solvent Type: While acetonitrile is common, switching to methanol can alter selectivity and may resolve co-eluting peaks. Acetonitrile is often preferred for its low viscosity, while methanol can be more cost-effective.[4]
-
-
Adjust Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, though it will also increase the total run time.[1][2] Conversely, increasing the flow rate shortens run time but may decrease resolution.[2]
-
Modify Column Temperature:
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 50°C) reduces mobile phase viscosity, which can lead to sharper peaks and improved mass transfer.[1][5]
-
Decrease Temperature: Lowering the temperature can increase retention and may enhance selectivity, improving peak separation.[2]
-
Caution: Be aware that catalpol can be sensitive to acidic pH at high temperatures, which may lead to degradation.[6]
-
Advanced Steps:
-
Change Mobile Phase pH or Additives: The pH of the mobile phase can significantly impact the ionization state of analytes and, therefore, their retention and peak shape.[4]
-
Select a Different Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase is the next critical parameter to change.[5]
-
Switch Bonded Phase: While C18 columns are widely used, compounds with similar hydrophobicity may not be well-resolved.[9] Consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.
-
Reduce Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to sub-2 µm or solid-core particles) increases column efficiency (plate number), resulting in sharper peaks and better resolution of closely eluting compounds.[2][5]
-
// Nodes start [label="Problem: Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_efficiency [label="Are peaks broad or sharp?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_selectivity [label="Are peaks sharp but\nnot separated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Efficiency Path broad_peaks [label="Efficiency Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_flow [label="1. Decrease Flow Rate", fillcolor="#FFFFFF", fontcolor="#202124"]; action_temp [label="2. Increase Temperature\n(e.g., 30°C to 40°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_column_eff [label="3. Use Smaller Particle Size\n or Solid-Core Column", fillcolor="#FFFFFF", fontcolor="#202124"];
// Selectivity Path selectivity_issue [label="Selectivity Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_mobile_phase [label="1. Adjust % Organic\n(e.g., Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_ph [label="2. Modify Mobile Phase pH\n(e.g., add 0.1% Formic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_column_sel [label="3. Change Column Chemistry\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_efficiency; check_efficiency -> broad_peaks [label="Broad"]; check_efficiency -> check_selectivity [label="Sharp"];
broad_peaks -> action_flow -> action_temp -> action_column_eff -> end;
// Nodes start [label="Problem: Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_efficiency [label="Are peaks broad or sharp?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_selectivity [label="Are peaks sharp but\nnot separated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Efficiency Path broad_peaks [label="Efficiency Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_flow [label="1. Decrease Flow Rate", fillcolor="#FFFFFF", fontcolor="#202124"]; action_temp [label="2. Increase Temperature\n(e.g., 30°C to 40°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_column_eff [label="3. Use Smaller Particle Size\n or Solid-Core Column", fillcolor="#FFFFFF", fontcolor="#202124"];
// Selectivity Path selectivity_issue [label="Selectivity Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_mobile_phase [label="1. Adjust % Organic\n(e.g., Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_ph [label="2. Modify Mobile Phase pH\n(e.g., add 0.1% Formic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; action_column_sel [label="3. Change Column Chemistry\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_efficiency; check_efficiency -> broad_peaks [label="Broad"]; check_efficiency -> check_selectivity [label="Sharp"];
broad_peaks -> action_flow -> action_temp -> action_column_eff -> end;
check_selectivity -> selectivity_issue [label="Yes"]; selectivity_issue -> action_mobile_phase -> action_ph -> action_column_sel -> end; } Caption: Troubleshooting workflow for improving peak resolution.
Issue 2: Peak Tailing
Question: My catalpol peak is tailing (asymmetry factor > 1.2). What is the cause and how can I fix it?
Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. It is typically caused by secondary chemical interactions, column issues, or extra-column effects.
-
Secondary Interactions: The most common cause for tailing of some, but not all, peaks is secondary interactions between the analyte and the column's stationary phase.[10]
-
Solution: Adjusting the mobile phase pH can suppress the ionization of silanol groups on the silica surface, minimizing these unwanted interactions. The addition of a small amount of an acidifier like formic or trifluoroacetic acid is often effective.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
-
Column Contamination or Degradation: A buildup of contaminants on the column inlet frit or degradation of the stationary phase (often from operating at a high pH) can cause all peaks to tail.[10]
-
Solution: First, try flushing the column with a strong solvent. If this fails, replace the guard column or the analytical column itself.[11]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[10]
-
Solution: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter. Check for and correct any poor connections.[10]
-
Issue 3: Unstable Retention Times
Question: The retention times for my analytes are drifting or are inconsistent between injections. What should I check?
Answer: Consistent retention times are crucial for reliable peak identification. Variability often points to problems with the pump, mobile phase, or column temperature.[12]
-
Pump and Mobile Phase Issues:
-
Air Bubbles: Air trapped in the pump head is a frequent cause of flow rate fluctuations.[13] Ensure the mobile phase is properly degassed and prime the pump to remove any bubbles.[13]
-
Leaking Pump Seals: Worn pump seals can lead to leaks and an inconsistent flow rate.[12] Check for salt buildup around the pump head, which indicates a leak.[13]
-
Mobile Phase Preparation: If using a gradient, ensure the mobile phase components are miscible and accurately prepared.[14] Buffers should be made fresh daily to avoid microbial growth.[10]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, will cause retention time drift. Ensure the column is fully re-equilibrated to the initial conditions before the next injection.
-
Temperature Fluctuations: Changes in the ambient or column temperature will affect mobile phase viscosity and analyte retention.[1] Use a thermostatically controlled column compartment for stable temperatures.[15]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of catalpol derivatives?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile gradient.[7]
| Parameter | Recommended Starting Condition | Source |
| Column | C18, 2.6-5 µm particle size (e.g., 4.6 x 100 mm) | [7] |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | [7][8] |
| Mobile Phase B | Acetonitrile | [7][8] |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up | [7] |
| Flow Rate | 0.4 - 1.0 mL/min | [7][8] |
| Column Temp. | 30 °C | [7] |
| Detection (UV) | 210 nm | [7][8][16] |
Q2: How does mobile phase pH affect the separation of catalpol and its derivatives?
A2: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds.[4] While catalpol itself is a neutral molecule, its derivatives or co-eluting impurities may have acidic or basic functional groups. Adjusting the pH can suppress the ionization of these compounds, altering their hydrophobicity and retention time, which can be used to resolve them from the main catalpol peak.[1] For acidic compounds, using a low pH (<3.5) is often beneficial.[1]
Q3: Which column is best for separating catalpol derivatives?
A3: The most commonly used column is a C18 (ODS) column, which separates compounds based on hydrophobicity.[7][8][9] However, if standard C18 columns do not provide adequate resolution, consider these alternatives:
-
Phenyl-Hexyl Phase: Offers different selectivity through π-π interactions, which can be beneficial for separating aromatic derivatives or isomers.
-
Polar-Embedded Phase (e.g., C18-PAQ): These columns are more stable in highly aqueous mobile phases and can provide different selectivity for polar compounds.[9]
-
Solid-Core (Superficially Porous) Particles: These columns provide higher efficiency at lower backpressures compared to fully porous particles of the same size, leading to sharper peaks and better resolution.[2]
Q4: How can I shorten my analysis time without sacrificing resolution?
A4: Reducing analysis time is often a goal for high-throughput labs. This can be achieved by:
-
Using a Shorter Column or a Column with Smaller Particles: This is a primary method to speed up analysis. Modern UPLC systems with sub-2 µm particle columns can dramatically reduce run times while improving or maintaining resolution.[17]
-
Increasing Flow Rate: This will shorten the run time but may reduce resolution. This is often viable when using columns with smaller or solid-core particles, which are more resistant to efficiency loss at higher flow rates.[2]
-
Steeper Gradient: Making the gradient steeper (i.e., increasing the percentage of organic solvent more quickly) will elute compounds faster.[1] This requires re-optimization to ensure the critical pairs remain resolved.
-
Increasing Temperature: Higher temperatures reduce viscosity, allowing for higher flow rates without a proportional increase in backpressure, thus shortening run times.[5]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Catalpol
This protocol is adapted from a method for the simultaneous determination of catalpol and other iridoid glycosides.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Sample Preparation:
Data Summary
Table 1: Influence of Acetonitrile (ACN) Concentration on Analyte Retention Time This table summarizes the effect of increasing the organic modifier concentration on the elution of catalpol and related compounds, as described in the literature.[7]
| Analyte | Retention Time (min) at 3% ACN | Retention Time (min) at 5% ACN | Retention Time (min) at 7% ACN |
| Catalpol | ~12 | ~9 | ~6 |
| Aucubin | >15 | ~12 | ~8 |
| Geniposidic Acid | >15 | ~13 | ~9 |
Note: Data is illustrative based on trends described in the source.[7] It was noted that at ACN concentrations higher than 5%, the catalpol peak began to overlap with the solvent peak.[7]
References
- 1. mastelf.com [mastelf.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phcog.com [phcog.com]
- 7. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nacalai USA, Inc. | Product | Column Selection Guide [nacalaiusa.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phenomenex.com [phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
6-O-Cinnamoylcatalpol vs. Catalpol: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of 6-O-cinnamoylcatalpol and its parent compound, catalpol. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
The iridoid glycoside catalpol, primarily extracted from the root of Rehmannia glutinosa, has well-documented anti-inflammatory effects.[1][2][3][4] Emerging research indicates that its derivative, this compound, may exhibit enhanced anti-inflammatory activity. This guide synthesizes available data to facilitate a comparative understanding of these two compounds.
Comparative Efficacy: A Quantitative Overview
Studies directly comparing catalpol and its cinnamoyl derivatives, such as scropolioside B (a 6-O-substituted cinnamyl catalpol derivative), demonstrate that the addition of the cinnamoyl moiety significantly enhances anti-inflammatory potency.[5][6]
| Compound | Target | Assay | Model System | Key Findings |
| Catalpol | NF-κB | Luciferase Reporter Assay | HEK293 cells stimulated with TNF-α | Weak inhibition of NF-κB activity.[5] |
| Scropolioside B | NF-κB | Luciferase Reporter Assay | HEK293 cells stimulated with TNF-α | Significantly higher inhibitory activity against NF-κB activation compared to catalpol.[5] |
| Catalpol | Pro-inflammatory Cytokines | ELISA / qPCR | LPS-stimulated BV2 microglia | Suppresses the production of TNF-α, IL-1β, and IL-6.[1][7][8] |
| 6-O-veratroyl catalpol | Pro-inflammatory Cytokines | Not Specified | PMA-stimulated THP-1 monocytic cells | Inhibited the expression of IL-1β and TNF-α.[9] |
| Catalpol | Inflammatory Mediators | Not Specified | LPS/D-galactosamine-induced acute liver injury in mice | Reduced serum and hepatic levels of TNF-α.[10] |
| Cinnamoyl Derivatives | Pro-inflammatory Cytokines & Mediators | RT-PCR / ELISA | LPS-induced Caco-2 cells | Reduced levels of IL-6, IL-1β, TNF-α, and PGE2.[11][12] |
Mechanisms of Action: A Deeper Dive
Both catalpol and its cinnamoyl derivatives exert their anti-inflammatory effects by modulating key signaling pathways. However, the enhanced activity of the cinnamoyl derivative is attributed to its modified chemical structure.
Catalpol's Anti-inflammatory Mechanism:
Catalpol primarily targets the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to:
-
Inhibit the expression of TLR4 and its downstream adapter protein, MyD88.[1]
-
Suppress the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB.[1]
-
Block the nuclear translocation of the NF-κB p65 subunit.[1]
-
Reduce the generation of reactive oxygen species (ROS).[1][7][8]
This compound's Enhanced Mechanism:
The addition of the cinnamoyl group at the 6-O position of catalpol appears to increase its inhibitory effect on the NF-κB pathway.[5] A related compound, 6-O-veratroyl catalpol, was found to suppress pro-inflammatory cytokines by inhibiting the protein kinase C (PKC), which subsequently inactivates the downstream extracellular signal-regulated kinase (ERK) and NF-κB pathways.[9]
Signaling Pathway Diagrams
References
- 1. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - figshare - Figshare [figshare.com]
A Comparative Guide: 6-O-Cinnamoylcatalpol Versus Dexamethasone in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear factor-kappa B (NF-κB) inhibitory properties of the natural compound 6-O-cinnamoylcatalpol and the well-established synthetic glucocorticoid, dexamethasone. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
At a Glance: Key Differences in NF-κB Inhibition
| Feature | This compound (and its derivatives) | Dexamethasone |
| Primary Mechanism of Action | Inhibition of upstream signaling pathways, such as the PKC/ERK pathway, leading to reduced NF-κB activation. | Multiple mechanisms including: 1) Induction of IκBα synthesis, which sequesters NF-κB in the cytoplasm. 2) Direct protein-protein interaction with the p65 subunit of NF-κB, preventing its nuclear translocation and transactivation. 3) Competition for co-activators like CBP/p300. |
| Reported In Vitro Potency | Catalpol derivatives with 6-O-substituted cinnamyl moieties have been shown to reduce NF-κB reporter activity by 40-60% at a concentration of 50 µM in HEK293 cells.[1] | Potency varies depending on the cell type and assay. For example, an IC50 of 0.5 nM has been reported for the inhibition of a 3xκB luciferase reporter in A549 cells.[2] |
| Mode of Action | Indirect inhibition of NF-κB by targeting upstream kinases. | Direct and indirect inhibition of NF-κB through genomic and non-genomic effects. |
| Source | Natural product derived from plants of the Scrophulariaceae family. | Synthetic corticosteroid. |
In-Depth Analysis of Inhibitory Mechanisms
This compound: An Upstream Regulator
This compound belongs to the iridoid glycoside family of compounds. Experimental evidence on closely related catalpol derivatives, such as 6-O-veratroyl catalpol, suggests that its anti-inflammatory effects are mediated through the suppression of signaling pathways upstream of NF-κB.[3] One proposed mechanism involves the inhibition of Protein Kinase C (PKC), which in turn leads to the inactivation of the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a known activator of NF-κB. By inhibiting these upstream kinases, this compound derivatives can effectively reduce the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Dexamethasone: A Multi-Faceted Inhibitor
Dexamethasone, a potent glucocorticoid, inhibits NF-κB through several well-characterized mechanisms:
-
Induction of IκBα Synthesis : Dexamethasone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and upregulates the transcription of the gene encoding IκBα, the primary inhibitor of NF-κB.[4] Increased levels of IκBα lead to the enhanced sequestration of NF-κB dimers in the cytoplasm, preventing their activation.
-
Direct Interaction with NF-κB : The activated GR can directly bind to the p65 subunit of NF-κB. This protein-protein interaction interferes with the ability of p65 to bind to DNA and activate transcription.[5]
-
Co-activator Competition : Both the GR and NF-κB require co-activator proteins, such as CREB-binding protein (CBP) and p300, for their transcriptional activity. Dexamethasone-activated GR can compete with NF-κB for these limited co-activators, thereby repressing NF-κB-mediated gene expression.
Experimental Protocols
The following are generalized protocols for common assays used to measure NF-κB inhibition. Specific details may vary between laboratories and experiments.
1. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293, HeLa) in a 96-well plate.
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often used for normalization.
-
-
Treatment:
-
After 24-48 hours, pre-treat the cells with various concentrations of the test compound (this compound or dexamethasone) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS, PMA) for a defined period (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB-driven luciferase activity to the control reporter activity.
-
2. Western Blot for p65 Nuclear Translocation
This method assesses the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with the test compounds.
-
Stimulate with an NF-κB activator.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration in each fraction.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.
-
3. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from treated and untreated cells.
-
-
Probe Labeling:
-
Synthesize and label a short DNA probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates NF-κB binding.
-
Conclusion
Both this compound and dexamethasone demonstrate inhibitory effects on the NF-κB signaling pathway, albeit through different mechanisms. Dexamethasone is a well-established, potent inhibitor with multiple modes of action, making it a benchmark for anti-inflammatory research. This compound and its derivatives represent a class of natural compounds that inhibit NF-κB through the modulation of upstream signaling cascades. While direct comparative studies are limited, the available data suggests that this compound derivatives are effective inhibitors of NF-κB activation. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative potency and therapeutic potential of this compound in NF-κB-mediated inflammatory conditions.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of 6-O-Cinnamoylcatalpol and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the molecular mechanisms of 6-O-Cinnamoylcatalpol, a naturally derived iridoid glycoside, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The comparison focuses on their distinct modes of action in modulating key inflammatory pathways, supported by available experimental data.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The therapeutic management of inflammation often involves targeting key enzymatic and signaling pathways. Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily functions by inhibiting cyclooxygenase (COX) enzymes. In contrast, emerging evidence suggests that this compound and related compounds exert their anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This guide delves into the mechanistic nuances of these two compounds, providing a framework for understanding their potential therapeutic applications and for guiding future drug discovery efforts.
Data Presentation: A Comparative Overview
| Compound | Target | IC50 Value | Reference |
| Ibuprofen | COX-1 | 13 µM | [1][2] |
| COX-2 | 370 µM | [1][2] | |
| (S)-(+)-Ibuprofen | COX-1 | 2.9 µM | |
| COX-2 | 1.1 µM | ||
| (R)-(-)-Ibuprofen | NF-κB | 121.8 µM | [3] |
| (S)-(+)-Ibuprofen | NF-κB | 61.7 µM | [3] |
| This compound | COX-1 | Data not available | |
| COX-2 | Inhibitory activity demonstrated in related compounds | [4] | |
| NF-κB | Inhibitory activity demonstrated | [4] |
Mechanisms of Action
Ibuprofen: A Non-selective COX Inhibitor
Ibuprofen's primary mechanism of action involves the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, ibuprofen effectively reduces the production of these pro-inflammatory prostaglandins.[5] The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form in terms of COX inhibition.
Beyond its well-established role as a COX inhibitor, some studies suggest that ibuprofen can also modulate the NF-κB signaling pathway, albeit at higher concentrations than those required for COX inhibition.[3][6][7][8]
This compound: An NF-κB Pathway Modulator
While direct and comprehensive studies on this compound are limited, research on catalpol and its derivatives bearing a cinnamoyl moiety strongly suggests that its anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway.[4] NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The proposed mechanism involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα-NF-κB complex, this compound prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target inflammatory genes. Additionally, some evidence suggests that catalpol derivatives with a cinnamoyl group may also possess COX-2 inhibitory activity.[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by ibuprofen and this compound.
Caption: Ibuprofen's mechanism of action primarily involves the inhibition of COX-1 and COX-2 enzymes.
Caption: this compound is proposed to inhibit the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the mechanisms of action of these compounds.
Cyclooxygenase (COX) Inhibition Assay
This protocol is a general representation of an in vitro assay to determine the inhibitory effect of a compound on COX-1 and COX-2 activity.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., ibuprofen, this compound)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.
Objective: To determine the IC50 value of a test compound for the inhibition of NF-κB activation.
Materials:
-
Human cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, ibuprofen)
-
Inducer of NF-κB activation (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB inducer (e.g., TNF-α at 10 ng/mL) for a specific duration (e.g., 6 hours). Include an unstimulated control.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luciferase assay reagent and a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative Workflow Diagram
The following diagram illustrates a comparative workflow for evaluating the anti-inflammatory mechanisms of test compounds like this compound and ibuprofen.
Caption: A workflow for comparing the anti-inflammatory mechanisms of chemical compounds.
Conclusion
The comparative analysis of this compound and ibuprofen reveals distinct primary mechanisms of anti-inflammatory action. Ibuprofen's well-characterized inhibition of COX enzymes contrasts with the emerging role of this compound and its analogs as modulators of the NF-κB signaling pathway. This distinction presents opportunities for developing novel therapeutic strategies. A multi-target approach, potentially combining agents with complementary mechanisms, could offer enhanced efficacy and a more favorable side-effect profile. Further research, including the generation of direct quantitative data for this compound and head-to-head comparative studies, is warranted to fully elucidate its therapeutic potential and to guide its development as a novel anti-inflammatory agent.
References
- 1. COX-1 Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 2. Ibuprofen (NSC 256857) | COX inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Item - Effect of ibuprofen (IBU) on NF - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 6-O-Cinnamoylcatalpol: HPLC vs. Alternative Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-O-cinnamoylcatalpol against alternative analytical techniques, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). The information is supported by experimental protocols and data presented in a clear, comparative format to aid in selecting the most suitable method for specific research needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
A precise and accurate HPLC method is crucial for the reliable quantification of this compound in various samples, including herbal extracts and pharmaceutical formulations. Below is a detailed protocol for a validated Reversed-Phase HPLC (RP-HPLC) method.
Experimental Protocol: RP-HPLC for this compound Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Extract the sample containing this compound using a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters: The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard, and a sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.[1][2]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is assessed at two levels:
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study, where a known amount of the standard is spiked into a sample.[2][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[5]
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Specification | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Should cover expected sample concentrations | 1 - 100 µg/mL |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 0.85% |
| - Intermediate Precision | ≤ 2% | 1.20% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD% ≤ 2% for varied parameters | Robust |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods like UPLC-MS and HPTLC offer distinct advantages for certain applications.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry.[6][7]
-
Advantages:
-
Higher Sensitivity and Selectivity: Can detect and quantify analytes at much lower concentrations than HPLC-UV.[6]
-
Faster Analysis: UPLC systems use smaller particle size columns, leading to shorter run times.
-
Structural Information: Mass spectrometry provides information about the molecular weight and structure of the analyte, aiding in compound identification.[6]
-
-
Disadvantages:
-
Higher Cost: The initial investment and maintenance costs are significantly higher than for HPLC.
-
Complexity: Requires more specialized expertise to operate and maintain.
-
Matrix Effects: The presence of other compounds in the sample can interfere with the ionization of the analyte, affecting quantification.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective.[5][8]
-
Advantages:
-
Disadvantages:
-
Lower Resolution and Sensitivity: Generally provides lower separation efficiency and sensitivity compared to HPLC and UPLC-MS.
-
Manual Operation: Can be more labor-intensive, although automated systems are available.
-
Open System: The stationary phase is exposed to the environment, which can affect reproducibility.
-
Comparison Summary
| Feature | HPLC | UPLC-MS | HPTLC |
| Principle | Liquid chromatography with UV detection | Liquid chromatography with mass spectrometric detection | Planar chromatography with densitometric detection |
| Resolution | High | Very High | Moderate |
| Sensitivity | Good | Excellent | Moderate |
| Selectivity | Good | Excellent | Good |
| Analysis Time | Moderate | Fast | Fast (for multiple samples) |
| Cost | Moderate | High | Low |
| Throughput | Sequential | Sequential | Parallel (High) |
| Ease of Use | Moderate | Complex | Relatively Simple |
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of key features of HPLC, UPLC-MS, and HPTLC.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils - Arabian Journal of Chemistry [arabjchem.org]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive UPLC-MS/MS method for simultaneous quantification of one-carbon metabolites & co-factors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Densitometric Quantification and Optimization of Polyphenols in Phyllanthus maderaspatensis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Iridoid Glycoside Analysis: Comparing UPLC-PDA and UPLC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the ability to reliably quantify iridoid glycosides is crucial for the quality control and efficacy assessment of herbal medicines and derived pharmaceuticals. While single-laboratory validation provides essential data on a method's performance, inter-laboratory validation is the gold standard for establishing a method's robustness, reproducibility, and overall fitness for purpose. This guide provides a framework for understanding inter-laboratory validation and objectively compares two common analytical techniques for iridoid glycoside analysis: Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and UPLC with Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS/MS).
An inter-laboratory study, or collaborative study, is designed to determine the reproducibility of an analytical method when performed by different laboratories.[1] This process is critical for standardizing methods across the industry, ensuring that results are comparable and reliable regardless of where the analysis is performed.
Conceptual Workflow of an Inter-Laboratory Validation Study
The process of an inter-laboratory validation study involves careful planning, execution, and statistical analysis to assess the performance of a method across multiple settings. The following diagram illustrates a typical workflow.
Caption: Workflow of a typical inter-laboratory validation study.
Comparison of Analytical Methods for Iridoid Glycoside Analysis
The two methods compared are:
-
UPLC-PDA: A robust and widely accessible method for quantifying six iridoid glycosides in the seed meal of Eucommia ulmoides.
-
UPLC-QqQ-MS/MS: A highly sensitive and selective method for the simultaneous quantification of iridoid glycosides and anthraquinones in Morinda officinalis.[2]
The following table summarizes the quantitative performance data from the single-laboratory validation of these two methods.
| Performance Parameter | Method 1: UPLC-PDA (for Geniposidic Acid) | Method 2: UPLC-QqQ-MS/MS (for Monotropein) |
| **Linearity (R²) ** | >0.999 | >0.993 |
| Limit of Detection (LOD) | 0.098 µg/mL | 1.35 ng/mL |
| Limit of Quantification (LOQ) | 0.322 µg/mL | 4.04 ng/mL |
| Precision (Intra-day RSD) | <1.5% | <2.80% |
| Precision (Inter-day RSD) | <1.5% | <4.21% |
| Accuracy (Recovery) | 90.83%–115.30% | 95.32%–99.86% |
| Repeatability (RSD) | <1.5% | <5.0% |
| Stability (RSD) | <1.5% | <5.0% |
Note: Data for Geniposidic Acid (Method 1) and Monotropein (Method 2) are presented as representative examples from the multi-analyte studies.
Detailed Experimental Protocols
Method 1: UPLC-PDA for Iridoid Glycosides in Eucommia ulmoides
This method was developed for the quantitative analysis of six iridoid glycosides: geniposidic acid (GPA), scyphiphin D (SD), ulmoidoside A (UA), ulmoidoside B (UB), ulmoidoside C (UC), and ulmoidoside D (UD).[3]
Sample Preparation:
-
Accurately weigh 0.2 g of sample powder and place it in a 25 mL volumetric flask.
-
Add approximately 20 mL of 60% methanol aqueous solution.
-
Perform ultrasonic extraction at 40°C for 30 minutes.
-
Cool the flask to room temperature and dilute to the mark with 60% methanol.
-
Centrifuge the solution at 12,700 rpm for 20 minutes.
-
Dilute the supernatant with 10% methanol aqueous solution at a 1:1 volume ratio before injection.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: 5–30% B (0–4 min), 30–35% B (4–5 min)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 2 µL
Method 2: UPLC-QqQ-MS/MS for Iridoid Glycosides and Anthraquinones in Morinda officinalis
This method was developed for the simultaneous quantification of six compounds, including the iridoid glycosides monotropein and deacetyl asperulosidic acid.[2]
Sample Preparation:
-
Accurately weigh 0.5 g of sample powder and place it in a flask.
-
Add 25 mL of 70% methanol.
-
Perform reflux extraction for 30 minutes.
-
Cool the solution and add 70% methanol to compensate for any weight loss.
-
Filter the solution through a 0.22 µm membrane before injection.
Chromatographic and Mass Spectrometric Conditions:
-
System: Waters ACQUITY UPLC I-Class system with a XEVO TQ-S triple quadrupole mass spectrometer
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: 10% B (0–1 min), 10–25% B (1–3 min), 25–60% B (3–5 min), 60–90% B (5–6 min)
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
Conclusion
Both UPLC-PDA and UPLC-QqQ-MS/MS provide reliable and validated methods for the quantification of iridoid glycosides within a single laboratory setting. The UPLC-PDA method offers a cost-effective and robust solution suitable for routine quality control where analyte concentrations are relatively high. In contrast, the UPLC-QqQ-MS/MS method provides superior sensitivity and selectivity, making it ideal for analyzing complex matrices or detecting trace-level compounds.
The next critical step for the scientific community is to conduct a formal inter-laboratory study on a standardized method for key iridoid glycosides. Such a study would establish a universally accepted protocol, enhance data comparability across research and industrial laboratories, and ultimately ensure the quality and consistency of botanical products containing these important bioactive compounds. Researchers can use the detailed protocols and performance data presented here as a foundation for selecting a candidate method for such a collaborative validation effort.
References
A Comparative Guide: Cross-Validation of UPLC-MS and HPLC-UV for the Quantification of 6-O-Cinnamoylcatalpol
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), for the analysis of 6-O-cinnamoylcatalpol, an iridoid glycoside with significant therapeutic potential. While direct comparative studies on this specific compound are not extensively documented, this guide synthesizes data from analogous natural product analyses to present a robust comparative framework.
Methodology Showdown: UPLC-MS vs. HPLC-UV
The fundamental difference between these two techniques lies in their separation efficiency and detection principles. UPLC, an evolution of HPLC, utilizes smaller stationary phase particles (sub-2 µm), enabling higher operating pressures, which results in faster analysis times, sharper peaks, and improved resolution.[1] Mass Spectrometry (MS) offers highly sensitive and selective detection based on the mass-to-charge ratio of ions, whereas Ultraviolet (UV) detection measures the absorbance of light by the analyte at a specific wavelength, a more universal but less specific method.[2][3]
Experimental Protocols: A Side-by-Side Look
Detailed experimental protocols are crucial for reproducible results. The following tables outline typical parameters for the analysis of this compound using both UPLC-MS and HPLC-UV, based on established methods for similar natural products.
Table 1: UPLC-MS Experimental Protocol
| Parameter | Specification |
| Instrument | ACQUITY UPLC System coupled with a tandem quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient Elution | Optimized for compound separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 2: HPLC-UV Experimental Protocol
| Parameter | Specification |
| Instrument | Agilent 1200 Series or similar |
| Column | C18 column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV-Vis Detector at the λmax of this compound |
Performance Metrics: A Quantitative Comparison
The performance of an analytical method is evaluated through several key parameters. The following table summarizes expected performance data for UPLC-MS and HPLC-UV in the quantification of a natural product like this compound, drawn from analogous studies.
Table 3: Comparison of Performance Characteristics
| Parameter | UPLC-MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 5% | < 5% |
| Accuracy (Recovery %) | 90-110% | 90-110% |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range)[2] |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range)[2] |
| Analysis Time | Significantly shorter | Longer |
| Solvent Consumption | Lower | Higher[1] |
| Selectivity | High (mass-based) | Moderate (can be affected by co-eluting compounds)[2][4] |
Visualizing the Workflow
To illustrate the logical flow of a cross-validation study, the following diagram outlines the key steps involved.
Discussion and Conclusion
The choice between UPLC-MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the analysis.
UPLC-MS is the superior choice when high sensitivity, high selectivity, and high throughput are critical. Its ability to provide structural information through mass fragmentation is invaluable for metabolite identification and confirmation. The significantly shorter run times and reduced solvent consumption also make it a more environmentally friendly and cost-effective option for large sample batches in the long run.[1]
HPLC-UV remains a robust and widely accessible technique suitable for routine quality control and quantification where high sensitivity is not the primary concern. It is generally less expensive to acquire and maintain. However, its lower sensitivity and potential for interference from co-eluting compounds with similar UV absorption profiles are significant limitations, which may necessitate more rigorous sample cleanup procedures.[2][3]
In a cross-validation scenario, results from both methods would be statistically compared. A strong correlation would provide a high degree of confidence in the accuracy of the quantification. Any discrepancies would highlight potential matrix effects or co-elution issues in the HPLC-UV method that are resolved by the selectivity of the UPLC-MS technique.
For researchers in drug discovery and development focused on this compound, UPLC-MS offers clear advantages in terms of performance and data quality. However, for routine screening or quality control where the analyte concentration is sufficiently high, a well-validated HPLC-UV method can still be a reliable and economical choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices [mdpi.com]
- 3. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-O-Cinnamoylcatalpol with Dexamethasone and Indomethacin in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of the natural compound 6-O-Cinnamoylcatalpol against two widely used anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This objective analysis is supported by available experimental data on their mechanisms of action and efficacy in preclinical models.
Executive Summary
This compound, a catalpol derivative, has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory mediators.[1][2][3] Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory action by binding to glucocorticoid receptors and modulating the expression of inflammatory genes.[4][5][6][7][8] Indomethacin, a conventional NSAID, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3][9][10] While direct comparative studies are limited, this guide synthesizes available data to offer insights into their relative potencies and mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported efficacy of this compound, dexamethasone, and indomethacin based on available preclinical data.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Indomethacin |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Glucocorticoid receptor agonist; inhibits NF-κB and AP-1 | Non-selective COX-1 and COX-2 inhibitor |
| Effect on NO Production | Inhibition in LPS-stimulated macrophages | Inhibition in various cell types | Inhibition in various cell types |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of expression and secretion | Potent inhibition of expression | Inhibition of production |
| Reported Effective Concentration | ~50 µM for significant cytokine inhibition | Nanomolar to low micromolar range | Micromolar range |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Parameter | This compound | Dexamethasone | Indomethacin |
| Primary Outcome | Reduction of paw edema | Potent reduction of paw edema | Significant reduction of paw edema |
| Reported Effective Dose (Mice) | Data not readily available in direct comparison | ~0.5 - 2 mg/kg | ~5 - 20 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anti-inflammatory agents are provided below.
In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of the test compounds (this compound, dexamethasone, or indomethacin) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Measurement of Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Sample Collection: Supernatants from cell cultures (as described above) or serum from in vivo studies are collected.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. Briefly, a capture antibody specific to the cytokine is coated onto a 96-well plate. Samples and standards are added, followed by a biotinylated detection antibody. Streptavidin-horseradish peroxidase (HRP) conjugate and a substrate solution (e.g., TMB) are then added to produce a colorimetric signal. The absorbance is measured, and cytokine concentrations are determined from a standard curve.
Western Blot Analysis of NF-κB Signaling Pathway
-
Protein Extraction: Cells are treated as described for the NO production assay. Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice are used.
-
Treatment: Animals are pre-treated with the test compounds (this compound, dexamethasone, or indomethacin) or vehicle via oral gavage or intraperitoneal injection at specified doses.
-
Induction of Edema: One hour after treatment, a subplantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound
Caption: In Vivo Experimental Workflow
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Comparative Analysis of Cinnamoyl-Substituted Catalpol Derivatives: A Guide to Structure-Activity Relationships in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cinnamoyl-substituted catalpol derivatives, focusing on their structure-activity relationship (SAR) in the context of anti-inflammatory effects. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of the key signaling pathways involved to facilitate a comprehensive understanding of these compounds' therapeutic potential.
Introduction
Catalpol, an iridoid glycoside, exhibits a range of biological activities, including neuroprotective and anti-inflammatory properties.[1][2][3][4][5][6][7] However, its inherent anti-inflammatory effects are often weak.[8] Recent research has demonstrated that the strategic addition of cinnamoyl moieties to the catalpol scaffold can significantly enhance its anti-inflammatory potency. This guide focuses on a series of cinnamoyl-substituted catalpol derivatives, known as scropoliosides, isolated from Scrophularia dentata.[8][9] These natural compounds offer a compelling case study in how structural modifications can dramatically improve the therapeutic efficacy of a lead compound. The primary mechanism of action for the enhanced anti-inflammatory response of these derivatives is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory processes.[8][9]
Data Presentation: Comparative Anti-Inflammatory Activity
The anti-inflammatory activity of various cinnamoyl-substituted catalpol derivatives was evaluated by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in HEK293T cells. The following table summarizes the inhibitory concentration (IC50) values, providing a clear comparison of the potency of each derivative against the parent compound, catalpol.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) of NF-κB Inhibition |
| Catalpol | H | H | H | H | > 100 |
| Scropolioside B | H | H | H | trans-cinnamoyl | 17.02 ± 1.05 |
| Scropolioside G | H | H | H | Feruloyl | 23.33 ± 1.89 |
| Scropolioside F | H | H | H | p-coumaroyl | 24.81 ± 1.07 |
| Scropolioside H | Feruloyl | H | H | H | 26.24 ± 0.98 |
| Saccatoside | H | trans-cinnamoyl | trans-cinnamoyl | H | 30.63 ± 1.57 |
| Scrodentoside B | H | H | trans-cinnamoyl | H | 35.81 ± 1.29 |
| Scrodentoside D | H | trans-cinnamoyl | H | H | 41.56 ± 1.18 |
| Scropolioside D2 | Acetyl | Acetyl | trans-cinnamoyl | H | Not Reported in this study |
| Harpagoside-B | Not applicable | Not applicable | Not applicable | Not applicable | Not Reported in this study |
Data sourced from a study on the anti-inflammatory activity of scropoliosides. The parent structure for the scropoliosides is 6-O-α-L-rhamnopyranosylcatalpol.
Structure-Activity Relationship Analysis
The data reveals a clear structure-activity relationship for the anti-inflammatory effects of these cinnamoyl-substituted catalpol derivatives:
-
Presence of a Cinnamoyl Moiety: All tested 6-O-substituted catalpol derivatives demonstrated significantly higher inhibitory activity against NF-κB activation than the parent compound, catalpol.[8] This indicates that the addition of a lipophilic cinnamoyl group at the 6-O position is a key factor in enhancing anti-inflammatory potency.[8]
-
Position of the Cinnamoyl Group: The inhibitory effects of the scropoliosides varied depending on the attachment point of the cinnamoyl moiety on the rhamnopyranosyl group (at C′′2-OH, C′′3-OH, or C′′4-OH).[8][9] Scropolioside B, with the trans-cinnamoyl group at the C''4-OH position, exhibited the most potent anti-inflammatory activity.[8][9]
-
Substitution on the Cinnamoyl Ring: Modifications to the phenyl ring of the cinnamoyl group also influence activity. For instance, the addition of a hydroxyl group (p-coumaroyl in Scropolioside F) or a hydroxyl and a methoxy group (feruloyl in Scropolioside G and H) resulted in slightly reduced, though still potent, activity compared to the unsubstituted trans-cinnamoyl group in Scropolioside B.
-
Multiple Cinnamoyl Groups: The presence of multiple cinnamoyl groups, as seen in Saccatoside, did not lead to an additive effect in NF-κB inhibition compared to the most active single-substituted derivative, Scropolioside B.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anti-inflammatory activity of cinnamoyl-substituted catalpol derivatives.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours of transfection, the cells are pre-treated with varying concentrations of the test compounds (cinnamoyl-substituted catalpol derivatives) for 1 hour.
-
Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.
-
Measurement: The luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This method is used to measure the effect of the compounds on the gene expression of pro-inflammatory cytokines.
-
Cell Line: THP-1 human monocytic cells differentiated into macrophages.
-
Treatment: Differentiated THP-1 cells are pre-treated with the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 4 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.
-
qRT-PCR: The expression levels of cytokine genes (e.g., IL-1β, IL-6, TNF-α) are quantified by qRT-PCR using specific primers. The results are normalized to a housekeeping gene (e.g., GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Secretion
This assay measures the amount of secreted pro-inflammatory cytokine IL-1β in the cell culture medium.
-
Cell Line: Differentiated THP-1 cells.
-
Priming and Stimulation: Cells are primed with LPS (500 ng/mL) for 3 hours, followed by stimulation with ATP (5 mM) for 45 minutes in the presence or absence of the test compounds.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
Cyclooxygenase-2 (COX-2) Activity Assay
This assay determines the inhibitory effect of the compounds on the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway.
-
Assay Type: Cell-free or cell-based assay.
-
Procedure: A commercial COX-2 inhibitor screening assay kit is typically used. The assay measures the peroxidase activity of COX-2. The test compounds are incubated with purified COX-2 enzyme and arachidonic acid (the substrate).
-
Measurement: The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically or fluorometrically.
Signaling Pathway Visualization
The primary anti-inflammatory mechanism of cinnamoyl-substituted catalpol derivatives involves the inhibition of the NF-κB signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the NF-κB signaling pathway by cinnamoyl-substituted catalpol derivatives.
Conclusion
The comparative analysis of cinnamoyl-substituted catalpol derivatives clearly demonstrates that the addition of a cinnamoyl moiety at the 6-O position of catalpol is a highly effective strategy for enhancing its anti-inflammatory properties. The position and substitution pattern of the cinnamoyl group are critical determinants of the inhibitory activity against the NF-κB signaling pathway. Scropolioside B, with a trans-cinnamoyl group at the C''4-OH position of the rhamnopyranosyl moiety, has emerged as the most potent anti-inflammatory agent among the compared derivatives. These findings provide a solid foundation for the rational design and development of novel and more effective anti-inflammatory drugs based on the catalpol scaffold. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising in vitro results into clinical applications.
References
- 1. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 3. Catalpol Attenuates IL-1β Induced Matrix Catabolism, Apoptosis and Inflammation in Rat Chondrocytes and Inhibits Cartilage Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of catalpol on cardio-cerebrovascular diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. news-medical.net [news-medical.net]
- 8. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of 6-O-Cinnamoylcatalpol's biological effects
A Comparative Guide to the Biological Specificity of 6-O-Cinnamoylcatalpol
For researchers and professionals in drug development, understanding the specific biological effects of a compound is paramount. This guide provides a detailed comparison of this compound with its parent compound, catalpol, and other related derivatives, focusing on its anti-inflammatory and neuroprotective activities. The inclusion of a cinnamoyl moiety at the 6-O position of catalpol significantly enhances its biological effects, particularly its anti-inflammatory potency.
Enhanced Anti-Inflammatory Activity
The addition of a 6-O-cinnamoyl group to the catalpol structure markedly increases its anti-inflammatory properties. Studies have shown that while catalpol itself has weak anti-inflammatory effects, its 6-O-substituted derivatives exhibit significantly higher inhibitory activity against key inflammatory pathways.
Key Findings:
-
Superior NF-κB Inhibition: 6-O-substituted catalpol derivatives, including this compound, are more potent inhibitors of Nuclear Factor-kappa B (NF-κB) activation compared to catalpol.[1][2] In one study, pretreatment with 50 μmol/L of various iridoid glycoside derivatives resulted in a 40%–60% inhibitory effect on NF-κB luciferase reporter activity, whereas catalpol showed no significant inhibition at the same concentration.[1]
-
Role of the Cinnamyl Moiety: The cinnamyl group is a critical structural feature for the enhanced anti-inflammatory activity of catalpol derivatives.[1] The position and number of these moieties can further modulate the inhibitory effects.
-
Inhibition of Pro-inflammatory Cytokines: 6-O-veratroyl catalpol, a similar derivative, has been shown to significantly inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in human monocytic cells.[3][4] This effect is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) and NF-κB pathways.[4]
Comparative Anti-Inflammatory Activity Data
| Compound | Target/Assay | Concentration | Result | Reference |
| 6-O-substituted catalpol derivatives | NF-κB Luciferase Reporter Activity | 50 μmol/L | 40-60% inhibition | [1] |
| Catalpol | NF-κB Luciferase Reporter Activity | 50 μmol/L | No significant inhibition | [1] |
| Scropolioside B | Inhibition of IL-1β and other cytokines | 50 μmol/L | Effective inhibition | [1] |
| Catalpol | Inhibition of pro-inflammatory mediators | 500 μmol/L | Reduction in MCP-1, TNF-α, iNOS | [1] |
| 6-O-veratroyl catalpol | Inhibition of IL-1β and TNF-α expression | Not specified | Significant inhibition | [3][4] |
Neuroprotective Effects
Catalpol is well-documented for its neuroprotective properties, acting through various mechanisms including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[5][6][7][8][9] While specific studies on the neuroprotective effects of this compound are less common, the enhanced anti-inflammatory activity suggests it may also offer potent neuroprotection.
Catalpol's Neuroprotective Mechanisms:
-
Anti-inflammatory: Catalpol attenuates microglia-mediated neuroinflammation by inhibiting the NF-κB signaling pathway.[6][8][9]
-
Anti-oxidative: It protects against oxidative damage by activating the Nrf2/HO-1 pathway and increasing the activity of antioxidant enzymes.[6][8][9]
-
Anti-apoptotic: Catalpol can inhibit neuronal apoptosis by regulating the p53-mediated Bcl-2/Bax/caspase-3 pathway.[6][8][9]
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A control plasmid is used in parallel.
-
Compound Treatment: After transfection, the cells are pre-incubated with the test compounds (e.g., this compound, catalpol) at a specific concentration (e.g., 50 μmol/L) for 1 hour.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as TNF-α (100 ng/mL), to induce NF-κB activation.
-
Luciferase Activity Measurement: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The inhibitory effect of the compound is determined by comparing the luciferase activity in treated cells to that in untreated, stimulated cells.
Signaling Pathways
Anti-Inflammatory Signaling Pathway of Catalpol Derivatives
The primary mechanism for the enhanced anti-inflammatory effect of this compound and related derivatives is the inhibition of the NF-κB pathway. The cinnamoyl moiety appears to increase the compound's ability to interfere with the activation of this central inflammatory regulator.
Neuroprotective Signaling Pathways of Catalpol
Catalpol exerts its neuroprotective effects through multiple pathways, highlighting its potential as a multi-target therapeutic agent for neurological disorders.
Conclusion
The available evidence strongly indicates that this compound possesses a more specific and potent anti-inflammatory activity compared to its parent compound, catalpol. This enhanced effect is primarily attributed to the presence of the cinnamoyl moiety, which leads to a greater inhibition of the NF-κB signaling pathway. While further research is needed to fully elucidate the neuroprotective specificity of this compound, its superior anti-inflammatory properties suggest it is a promising candidate for the development of novel therapeutics for inflammatory and neurodegenerative diseases. This guide provides a foundational understanding for researchers to design further experiments to explore the full therapeutic potential of this interesting natural product derivative.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 6-O-Cinnamoylcatalpol and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-cinnamoylcatalpol is an iridoid glycoside that, upon metabolic hydrolysis, is expected to yield catalpol and cinnamic acid. Understanding the individual cytotoxic profiles of the parent compound and its metabolites is crucial for evaluating its potential as a therapeutic agent. This guide summarizes the available experimental data on the cytotoxic effects of a this compound derivative and its putative metabolites against various cancer cell lines.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of a this compound derivative, catalpol, and cinnamic acid derivatives. It is important to note the variations in the specific compounds tested, the cancer cell lines used, and the reported cytotoxicity metrics.
| Compound/Derivative | Cell Line(s) | Cytotoxicity Metric & Value | Reference(s) |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | A549 (Lung), HT-29 (Colon), MCF-7 (Breast) | Good cytotoxic effects observed at 100 µg/mL after 48 hours of incubation. | [1] |
| Catalpol | MCF-7 (Breast), various other cancer cell lines | Generally exhibits weak inhibitory activity on cancer cell proliferation. Specific IC50 values for A549 and MCF-7 are not readily available. | [2] |
| Cinnamic Acid Derivative (Chimeric Cinnamate Chalcone) | A-549 (Lung), MCF-7 (Breast) | IC50: 56.75 µM (A-549), 14.86 µM (MCF-7) | [3][4] |
| Cinnamic Acid Derivative (Coumarin-Cinnamic Acid Hybrid) | A-549 (Lung), MCF-7 (Breast) | IC50: 9.34 µM (A549), 3.26 µM (MCF-7) | [5] |
| 7-Geranyloxycinnamic Acid | MCF-7 (Breast) | Time-dependent cytotoxicity observed. | [6] |
| Cinnamic Acid | HT-144 (Melanoma) | IC50: 2.4 mM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher cytotoxicity.
Experimental Protocols
The most common method used to assess cytotoxicity in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivative, catalpol, or cinnamic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the metabolic relationship between this compound and its metabolites, and the general workflow of a cytotoxicity assay.
Caption: Metabolic breakdown of this compound.
Caption: General workflow of an in vitro cytotoxicity assay.
References
- 1. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Benchmarking 6-O-Cinnamoylcatalpol's Potency Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and neuroprotective potency of 6-O-cinnamoylcatalpol and its derivatives against established industry standards. The information is supported by experimental data from peer-reviewed literature to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, an iridoid glycoside, and its related compounds have demonstrated significant promise in preclinical studies, exhibiting both anti-inflammatory and neuroprotective properties. This guide benchmarks its performance against widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, and notable neuroprotective agents, Edaravone and Memantine. The primary mechanisms of action for this compound's therapeutic effects appear to be through the inhibition of the NF-κB signaling pathway and modulation of oxidative stress and apoptotic pathways.
Anti-inflammatory Potency Comparison
The anti-inflammatory effects of this compound derivatives are largely attributed to the inhibition of the NF-κB pathway and cyclooxygenase-2 (COX-2) activity. The addition of a cinnamoyl moiety to the catalpol structure significantly enhances its anti-inflammatory properties.
Data Presentation: Anti-inflammatory Activity
| Compound | Target/Assay | IC50/EC50 | Reference Compound | IC50/EC50 of Reference |
| Scropolioside B (a this compound derivative) | NF-κB Inhibition (Luciferase Reporter Assay) | 1.02 µM[1] | Ibuprofen (S(+)-enantiomer) | 61.7 µM[2] |
| This compound derivatives | COX-2 Inhibition | Data not available for direct comparison | Celecoxib (PGE2 Production) | 0.091 µM[3] |
Key Findings:
-
Scropolioside B, a representative this compound derivative, is significantly more potent in inhibiting NF-κB activation compared to the widely used NSAID, Ibuprofen.[1][2]
Neuroprotective Potency Comparison
The neuroprotective effects of catalpol and its derivatives are linked to their antioxidant, anti-inflammatory, and anti-apoptotic properties. These compounds have shown efficacy in in vitro models of neuronal damage, such as hydrogen peroxide (H₂O₂)-induced oxidative stress and oxygen-glucose deprivation (OGD).
Data Presentation: Neuroprotective Activity
| Compound | Assay | Observed Effect | Reference Compound | Potency of Reference |
| Catalpol | Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity | Dose-dependent protection in the micromolar range (12.5-50 µM showed significant effects).[4][5] | Edaravone | Effective in the low micromolar range.[6] |
| Catalpol | Oxygen-Glucose Deprivation (OGD) | Dose-dependent protection (0.1-2 mM showed significant effects).[7] | Memantine | Effective in the micromolar range against glutamate-induced excitotoxicity.[8] |
Key Findings:
-
Catalpol demonstrates neuroprotective effects in established in vitro models of oxidative stress and ischemia at micromolar to millimolar concentrations.[4][5][7]
-
While direct comparative potency data (EC50/IC50) for this compound against Edaravone and Memantine is lacking, the effective concentration range of catalpol suggests it is a promising candidate for further investigation. The cinnamoyl moiety is expected to enhance this neuroprotective activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
1. NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound derivative or ibuprofen) for 1 hour.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.
-
Measurement: After a 6-hour incubation with the stimulant, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activation, is calculated from the dose-response curve.
2. COX-2 Inhibition Assay (PGE2 Production)
This assay measures the inhibition of cyclooxygenase-2 (COX-2) activity by quantifying the production of Prostaglandin E2 (PGE2).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound derivative or celecoxib) for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: Cells are incubated for 24 hours to allow for the production of PGE2.
-
Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated from the dose-response curve.
3. Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from oxidative stress-induced cell death.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., catalpol or edaravone) for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Neuronal injury is induced by exposing the cells to a specific concentration of hydrogen peroxide (H₂O₂) for a defined duration.
-
Measurement of Cell Viability: Cell viability is assessed using methods such as the MTT assay (measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone. The EC50 value, the concentration of the compound that provides 50% of the maximum protection, can be determined.
4. Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model mimics ischemic conditions to assess the neuroprotective effects of compounds against ischemic cell death.
-
Cell Culture: Primary neurons or neuronal cell lines are cultured to an appropriate density.
-
OGD Procedure: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂). The duration of OGD can vary (e.g., 1-4 hours).
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.
-
Treatment: The test compound (e.g., catalpol) can be applied before, during, or after the OGD period to assess its protective effects.
-
Measurement of Cell Death: Neuronal injury is quantified at a specific time point after reperfusion (e.g., 24 hours) using cell viability assays like MTT or LDH release, or by staining for apoptotic markers.
-
Data Analysis: The neuroprotective effect is determined by comparing the survival of compound-treated cells to untreated cells subjected to OGD.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Neuroprotective Experimental Workflow
The following workflow illustrates a typical in vitro experiment to assess the neuroprotective effects of a compound against oxidative stress.
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Logical Relationship of Catalpol Derivatives' Potency
The structural modification of catalpol, particularly at the 6-O position, is crucial for its enhanced biological activity.
Caption: Structure-activity relationship of catalpol and its cinnamoyl derivative.
References
- 1. Catalpol protects glucose-deprived rat embryonic cardiac cells by inducing mitophagy and modulating estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-O-Cinnamoylcatalpol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 6-O-Cinnamoylcatalpol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in chemical waste management. Adherence to these protocols is paramount to minimize environmental impact and ensure a safe laboratory environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, is governed by local, state, and federal regulations. The following steps provide a general framework that should be adapted to comply with your institution's specific guidelines and legal requirements.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected and segregated as chemical waste.
-
Do not mix this waste with general laboratory trash or other incompatible waste streams.
-
-
Waste Collection and Storage:
-
Use a dedicated, clearly labeled, and leak-proof waste container for all this compound waste. The container should be made of a material compatible with the chemical.
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other solvents or chemicals present in the waste mixture.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Treatment and Neutralization (if applicable):
-
Currently, there are no standard, universally recommended protocols for the in-lab neutralization of this compound.
-
Attempting to neutralize or treat the chemical waste without a validated procedure can be dangerous and is not recommended.
-
-
Disposal through a Licensed Contractor:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will ensure that the waste is transported and disposed of in accordance with all regulatory requirements, likely through high-temperature incineration at a permitted facility.[1]
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2] This can lead to environmental contamination and potential harm to aquatic ecosystems.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information derived from related compounds and general chemical principles.
| Parameter | Value/Information | Source |
| CAS Number | 136807-41-5 | [3] |
| Molecular Formula | C24H28O11 | [3] |
| Molecular Weight | 492.477 g/mol | [3] |
| Appearance | Powder | [3] |
| Known Hazards | Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful to aquatic life with long lasting effects. | |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection. | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Do not dispose of together with household garbage. Do not allow product to reach sewage system. | [2][4] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to consult their institution's specific safety protocols and comply with all applicable regulations to ensure a safe and environmentally responsible research environment.
References
Personal protective equipment for handling 6-O-Cinnamoylcatalpol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of 6-O-Cinnamoylcatalpol. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to avoid potential health risks. The primary hazards include skin and eye irritation.[1] The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.
| Protection Type | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Avoid latex, leather, or fabric gloves.[2][3] Always inspect gloves for tears or punctures before use. For handling concentrated solutions, consider wearing double gloves.[3] |
| Eye and Face Protection | Safety goggles or face shield | Use tightly fitting safety goggles (EN 166 compliant) or a full-face shield to protect against splashes.[4][5] Standard safety glasses do not provide adequate protection. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A long-sleeved lab coat is mandatory.[4] For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[5] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If creating aerosols or dust, or working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
When weighing the solid, do so in a fume hood to prevent inhalation of any fine particles.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing. This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[8]
-
-
Decontamination and Cleanup:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Unused Compound and Contaminated Solids: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1] Do not mix with household garbage.[1]
-
Contaminated Solutions: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[1]
-
Empty Containers: Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous solid waste.[9]
Always follow your institution's specific guidelines for hazardous waste disposal and consult your safety officer if you have any questions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 6-O-p-Methoxycinnamoylcatalpol | CAS:121710-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. uaf.edu [uaf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
